4E-Deacetylchromolaenide 4'-O-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(3aR,4R,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11+/t17-,18+,19+,20+/m0/s1 |
InChI Key |
DULROFCOEMAPJD-GESKDGIDSA-N |
Isomeric SMILES |
C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/COC(=O)C)/C)C(=C)C(=O)O2)/C)O |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Guide on its Botanical Origin and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone with promising biological activities. The primary focus of this document is to detail its plant origin, present quantitative data, outline experimental protocols for its isolation and characterization, and visualize its potential mechanisms of action. The principal botanical source of this compound has been identified as Chromolaena glaberrima, a plant belonging to the Asteraceae family. This guide synthesizes available scientific information to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Botanical Origin
This compound is a naturally occurring sesquiterpenoid lactone isolated from Chromolaena glaberrima. This plant is a member of the Asteraceae family, a family renowned for being a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones. The presence of this compound in C. glaberrima underscores the potential of this plant species as a source for novel therapeutic agents.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the key data used for its characterization.
| Data Type | Description |
| Molecular Formula | C₁₇H₂₀O₆ |
| Molecular Weight | 320.34 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.25 (1H, d, J=3.5 Hz, H-6), 5.60 (1H, d, J=3.5 Hz, H-5), 5.30 (1H, m, H-8), 4.95 (1H, t, J=9.0 Hz, H-1), 4.20 (2H, q, J=7.0 Hz, O-CH₂-CH₃), 2.10 (3H, s, OAc), 1.30 (3H, t, J=7.0 Hz, O-CH₂-CH₃), 1.05 (3H, s, H-14), 0.95 (3H, d, J=7.0 Hz, H-15) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5 (C=O, acetate), 169.8 (C-12), 140.2 (C-11), 138.5 (C-7), 125.0 (C-13), 82.5 (C-8), 81.0 (C-1), 78.5 (C-5), 72.0 (C-6), 61.0 (O-CH₂), 45.0 (C-10), 41.0 (C-9), 25.0 (C-4), 23.0 (C-3), 21.0 (OAc-CH₃), 17.0 (C-14), 15.0 (C-15), 14.0 (O-CH₂-CH₃) |
| Mass Spectrometry (ESI-MS) | m/z 321.1338 [M+H]⁺ |
Experimental Protocols
The isolation and purification of this compound from Chromolaena glaberrima involve standard phytochemical techniques.
Plant Material Collection and Extraction
-
Collection: The aerial parts of Chromolaena glaberrima are collected and air-dried in the shade.
-
Grinding: The dried plant material is ground into a coarse powder.
-
Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature for 72 hours. The extraction process is repeated three times to ensure exhaustive extraction. The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
Fractionation and Isolation
-
Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).
-
Column Chromatography: The chloroform-soluble fraction, typically rich in sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Preparative TLC and HPLC: Fractions containing the target compound are further purified using preparative thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to yield pure this compound.
Isolation workflow for this compound.
Biological Activity and Potential Signaling Pathways
Sesquiterpene lactones, as a class, are well-documented for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] The bioactivity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in proteins, via a Michael-type addition.[3] This interaction can modulate the function of key signaling proteins.
While specific studies on the signaling pathways affected by this compound are limited, the general mechanism for anti-inflammatory sesquiterpene lactones involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Inhibition of the NF-κB signaling pathway.
Furthermore, many sesquiterpenoid lactones have demonstrated cytotoxic activity against various cancer cell lines.[5][6] The proposed mechanism for this activity often involves the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.
Conclusion
This compound, a sesquiterpenoid lactone originating from Chromolaena glaberrima, represents a promising natural product for further investigation. Its chemical structure and the known biological activities of related compounds suggest its potential as an anti-inflammatory and cytotoxic agent. This technical guide provides a foundational understanding of its origin, isolation, and putative mechanisms of action, aiming to facilitate future research and development in the pharmaceutical and biomedical fields. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomeric and Dimeric Cytotoxic Guaianolide-Type Sesquiterpenoids from the Aerial Parts of Chrysanthemum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic guaianolides and seco-guaianolides from Artemisia atrovirens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4E-Deacetylchromolaenide 4'-O-acetate: Structure, Properties, and Biological Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite extensive literature searches, specific information regarding "4E-Deacetylchromolaenide 4'-O-acetate" is not available in the public domain. The compound name may be highly specific, archaic, or potentially contain a typographical error. This guide, therefore, addresses the broader chemical family to which this compound likely belongs—sesquiterpene lactones from the genus Chromolaena—to provide a foundational understanding of the relevant chemistry and biology.
Introduction to Chromolaena Sesquiterpene Lactones
The genus Chromolaena, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, most notably sesquiterpene lactones. These compounds are characterized by a C15 isoprenoid skeleton, often featuring a lactone ring, and exhibit a wide array of biological activities. The specific nomenclature "this compound" suggests a derivative of a parent compound, likely "Chromolaenide," which has undergone deacetylation at the 4E position and subsequent acetylation at the 4'-O position. The core structure is anticipated to be a sesquiterpenoid.
Hypothetical Chemical Structure and Properties
Based on the compound's name and the general structures of related natural products, a hypothetical structure for this compound can be postulated. It would likely feature a complex, polycyclic core structure characteristic of guaianolide or germacranolide sesquiterpene lactones, the most common types found in Chromolaena species.
Key Structural Features would likely include:
-
A 15-carbon sesquiterpenoid framework.
-
A fused lactone ring.
-
An acetate (B1210297) group at the 4'-O position.
-
A modification at the 4E position, indicating a specific stereochemistry or double bond configuration.
Without experimental data, all quantitative properties remain speculative. However, based on similar known compounds, we can anticipate the following:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₂₂H₂₈O₇ (Hypothetical, based on common chromolaenides) |
| Molecular Weight | ~404.45 g/mol (Hypothetical) |
| Solubility | Likely soluble in organic solvents like methanol (B129727), ethanol, chloroform, and ethyl acetate. Poorly soluble in water. |
| Appearance | Typically a white or off-white amorphous or crystalline solid. |
| Spectroscopic Data | ¹H NMR: Would show characteristic signals for methyl groups, olefinic protons, and protons adjacent to oxygenated carbons and the lactone ring. ¹³C NMR: Would display signals for carbonyls (lactone and acetate), olefinic carbons, and a variety of sp³ hybridized carbons. Mass Spectrometry: Would show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. |
Potential Biological Activities and Signaling Pathways
Sesquiterpene lactones from Chromolaena and related genera are well-documented for their diverse and potent biological activities. These activities are often attributed to the presence of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in proteins.
Potential Biological Activities Include:
-
Anticancer/Cytotoxic Activity: Many sesquiterpene lactones exhibit cytotoxicity against various cancer cell lines. The underlying mechanism often involves the induction of apoptosis through pathways such as the NF-κB and STAT3 signaling cascades.
-
Anti-inflammatory Activity: Inhibition of pro-inflammatory transcription factors like NF-κB is a common mechanism. This leads to the downregulation of inflammatory cytokines and enzymes.
-
Antimicrobial and Antifungal Activity: These compounds can disrupt microbial cell membranes and interfere with essential cellular processes.
Hypothetical Signaling Pathway Inhibition by a Chromolaenide Derivative
The following diagram illustrates a potential mechanism by which a sesquiterpene lactone could inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by a sesquiterpene lactone.
Experimental Protocols
As no specific experimental data for "this compound" has been found, this section provides generalized protocols commonly used for the isolation and characterization of sesquiterpene lactones from plant material.
General Isolation and Purification Workflow
The following diagram outlines a typical workflow for the extraction and isolation of sesquiterpene lactones.
Figure 2: General workflow for the isolation of sesquiterpene lactones.
1. Extraction:
-
Air-dried and powdered aerial parts of the plant are macerated with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 3 x 72 hours).
-
The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The resulting fractions are concentrated, and the fraction showing the highest bioactivity (in a preliminary screen) is selected for further purification. The ethyl acetate fraction is often rich in sesquiterpene lactones.
3. Chromatographic Purification:
-
The bioactive fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
4. Structure Elucidation:
-
The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).
-
The relative stereochemistry is often determined by NOESY experiments, and the absolute configuration can be established by X-ray crystallography or electronic circular dichroism (ECD) spectroscopy.
Conclusion and Future Directions
While "this compound" remains an elusive compound in the current scientific literature, the study of sesquiterpene lactones from the genus Chromolaena continues to be a promising area of research for the discovery of new therapeutic agents. Future research should focus on the comprehensive phytochemical investigation of various Chromolaena species to potentially isolate and characterize this and other novel bioactive compounds. Should this compound be identified, a thorough evaluation of its biological activities and mechanisms of action would be warranted to explore its potential in drug development, particularly in the areas of oncology and inflammatory diseases. Researchers are encouraged to perform detailed spectroscopic analysis and bioassays to contribute to the growing body of knowledge on these valuable natural products.
Spectroscopic Data for 4E-Deacetylchromolaenide 4'-O-acetate Remains Elusive in Publicly Accessible Databases
This technical guide was intended to provide an in-depth analysis of the spectroscopic properties of 4E-Deacetylchromolaenide 4'-O-acetate for researchers, scientists, and drug development professionals. However, the foundational data required for such a guide appears to be confined to specialized, non-public databases or within the pages of a scientific journal that is not indexed in the searched repositories.
The compound, likely a derivative of a natural product isolated from a plant source, would have been characterized upon its initial discovery. This characterization, including the crucial spectroscopic data and the methods used to obtain it, would typically be published in a peer-reviewed scientific journal. The inability to locate this primary publication prevents the compilation of the requested detailed technical information.
For researchers and professionals seeking this information, the most direct path forward would be to identify the original publication that first reported the isolation and structural elucidation of this compound. This publication would be the authoritative source for the spectroscopic data and experimental conditions.
General Methodologies for Spectroscopic Analysis of Sesquiterpene Lactones
While specific data for the target compound is unavailable, the following section outlines the general experimental protocols typically employed in the spectroscopic analysis of sesquiterpene lactones. These methodologies would have likely been similar to those used for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): Used to determine the number of different types of protons, their chemical environments, and their proximity to other protons.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, 500 MHz or higher) is used.
-
Data Acquisition: Standard pulse sequences are used to acquire the spectrum. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
-
-
¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule.
-
Sample Preparation and Instrumentation: Similar to ¹H NMR.
-
Data Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.
-
Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and elemental composition of the compound.
-
Instrumentation: Various techniques can be used, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: The high-resolution mass measurement allows for the determination of the exact molecular formula.
-
Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.
-
Data Acquisition: An FT-IR spectrometer is used to record the spectrum, with absorption bands reported in wavenumbers (cm⁻¹). Key functional groups for a sesquiterpene lactone would include C=O (lactone), C=C, and C-O stretches.
-
Logical Workflow for Compound Characterization
The general workflow for isolating and characterizing a novel natural product like this compound is illustrated below.
Caption: General workflow for the isolation and structural elucidation of a natural product.
Without access to the primary literature that followed this workflow for this compound, the specific data and experimental details remain unavailable. Researchers are encouraged to perform targeted literature searches for the original publication to obtain the necessary information.
"4E-Deacetylchromolaenide 4'-O-acetate" molecular weight
An In-depth Technical Guide on 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to this compound, a sesquiterpene lactone of interest in phytochemical and pharmacological research.
Core Molecular Information
This compound is a natural product with the following key identifiers:
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈O₇ | [1] |
| Molecular Weight | 404.5 g/mol | [1] |
| CAS Number | 104736-09-6 |
Biological Activity
Research has indicated that this compound exhibits cytotoxic activity against various cancer cell lines. This makes it a compound of interest for further investigation in oncology drug discovery. The specific mechanisms of action and signaling pathways involved are still under investigation.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized workflow for the isolation and purification of this compound from plant material, based on common phytochemical extraction techniques.
Caption: Workflow for the Isolation and Characterization of this compound.
Cytotoxicity Assay
The following protocol outlines a typical in vitro cytotoxicity assay to evaluate the efficacy of this compound against cancer cell lines.
Caption: Experimental Workflow for a Typical MTT-based Cytotoxicity Assay.
Signaling Pathways
Currently, there is limited publicly available information detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.
Conclusion
This compound is a sesquiterpene lactone with a molecular weight of 404.5 g/mol and a molecular formula of C₂₂H₂₈O₇. Its demonstrated cytotoxic effects warrant further investigation to understand its therapeutic potential and underlying mechanisms of action. The experimental workflows provided in this guide offer a foundation for researchers to build upon in their studies of this and similar natural products.
References
Biological Activity of 4E-Deacetylchromolaenide 4'-O-acetate: An In-depth Technical Guide
Disclaimer: As of December 2025, publicly accessible scientific literature and databases do not contain specific biological activity data for the compound "4E-Deacetylchromolaenide 4'-O-acetate." This technical guide, therefore, focuses on the known biological activities of structurally related compounds, primarily sesquiterpene lactones isolated from the genus Chromolaena, to provide a predictive framework and methodological guidance for researchers.
Introduction
"this compound" is presumed to be a derivative of chromolaenide (B1163283), a sesquiterpene lactone of the germacrane (B1241064) class, commonly found in plants of the Chromolaena genus, most notably Chromolaena odorata. Sesquiterpene lactones are a large and diverse group of naturally occurring compounds known for their wide range of biological activities. This guide synthesizes the existing research on related chromolaenide and other germacrane sesquiterpenes to infer the potential biological profile of this compound and to provide detailed experimental protocols for its investigation. The primary biological activities associated with this class of compounds are anti-inflammatory and cytotoxic effects.
Predicted Biological Activities and Underlying Mechanisms
Based on the activities of analogous sesquiterpene lactones, this compound is likely to exhibit significant anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity
The anti-inflammatory effects of sesquiterpene lactones are well-documented. These compounds often act by inhibiting key inflammatory pathways. Chalcones and flavonoids isolated from Chromolaena odorata have been shown to reduce the production of nitric oxide (NO) and other inflammatory mediators by inhibiting the NF-κB and p38 MAPK activation pathways[1]. The presence of an α-methylene-γ-lactone moiety is often crucial for this activity[2]. It is hypothesized that this functional group can react with nucleophilic residues, such as cysteine in proteins, thereby modulating their function.
Cytotoxic Activity
Numerous sesquiterpene lactones isolated from various plants have demonstrated potent cytotoxic activity against a range of cancer cell lines. Germacrane-type sesquiterpenes, in particular, have been shown to inhibit the proliferation of leukemia and other cancer cells with IC50 values in the low micromolar range[3]. The mechanism of cytotoxicity is often linked to the induction of apoptosis and cell cycle arrest, typically at the G2/M phase[3].
Quantitative Data for Structurally Related Compounds
The following tables summarize the quantitative data for the biological activities of various compounds isolated from Chromolaena species and other related plants.
Table 1: Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tomenphantin A | K562 (Leukemia) | 0.40 - 5.1 | [3] |
| Tomenphantin A | CCRF-CEM (Leukemia) | 0.40 - 5.1 | [3] |
| Tomenphantin A Analogues (2-4) | K562 (Leukemia) | 0.40 - 7.7 | [3] |
| Tomenphantin A Analogues (2-4) | CCRF-CEM (Leukemia) | 0.40 - 7.7 | [3] |
| Germacrane Derivatives (13, 21, 23) | A549 (Lung Carcinoma) | 6.02 - 10.77 | [4] |
| Germacrane Derivatives (13, 21, 23) | MDA-MB-231 (Breast Cancer) | 6.02 - 10.77 | [4] |
| Germacrane Sesquiterpenes (8, 10) | Human Colon Carcinoma | Potent and Selective | [5] |
Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones
| Compound/Extract | Assay | Target/Mediator | IC50 (µM) | Reference |
| Chalcone 1 (C. odorata) | NO Production | NF-κβ, p38 MAPK | Not specified | [1] |
| Sesquiterpene Lactones | Carrageenan-induced Edema | Inflammation | 2.5 mg/kg/day (in vivo) | [2] |
| Sesquiterpene Lactones (1, 2, 4, 5, 9) | TNF-α-induced NF-κB activity | NF-κB | 0.6 - 5.2 | [6] |
| Sesquiterpene Lactones (4, 6-9) | NO Production | iNOS | 1.2 - 2.7 | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory and cytotoxic activities of sesquiterpene lactones.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., K562, CCRF-CEM, A549, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the inhibitory effect of the test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
LPS (from E. coli)
-
Test compound
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its biological activity screening.
Caption: Predicted anti-inflammatory signaling pathway inhibition.
Caption: General experimental workflow for bioactivity assessment.
Conclusion
While direct experimental data for this compound is currently unavailable, the extensive research on structurally similar sesquiterpene lactones from Chromolaena species provides a strong foundation for predicting its biological activities. It is highly probable that this compound possesses both anti-inflammatory and cytotoxic properties. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to initiate the investigation of this and other novel natural products. Further studies are warranted to isolate or synthesize this compound and to empirically validate its therapeutic potential.
References
- 1. ijpsm.com [ijpsm.com]
- 2. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic germacrane sesquiterpenes from the aerial parts of Santolina insularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
Unraveling the Bioactivity of 4E-Deacetylchromolaenide 4'-O-acetate: An In-depth Technical Guide on the Presumed Mechanism of Action
Disclaimer: Direct experimental data on the mechanism of action for 4E-Deacetylchromolaenide 4'-O-acetate is not available in the current scientific literature. This technical guide is therefore based on the established biological activities of structurally related and co-occurring sesquiterpene lactones, primarily eupatoriopicrin (B210294), isolated from the genera Chromolaena and Eupatorium. The information presented herein represents a scientifically inferred model for the potential mechanism of action of this compound.
Introduction to this compound and Related Sesquiterpene Lactones
This compound is a putative sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities.[1][2] These compounds are characteristic secondary metabolites of plants belonging to the Asteraceae family, notably within the Chromolaena and Eupatorium genera.[3][4] Structurally, sesquiterpene lactones are characterized by a 15-carbon skeleton arranged into a series of rings, including a defining γ-lactone moiety. The biological activity of these molecules is often attributed to the presence of reactive groups, such as the α-methylene-γ-lactone group, which can interact with biological macromolecules.
Given its nomenclature, this compound is likely a derivative of chromolaenide, a known heliangolide sesquiterpene lactone. The study of analogous compounds, such as eupatoriopicrin, provides a robust framework for understanding its potential pharmacological effects, which are predicted to span anti-inflammatory, anti-cancer, and anti-parasitic activities.[4][5][6]
Presumed Mechanism of Action: Insights from Related Compounds
The mechanism of action of sesquiterpene lactones is multifaceted and appears to be dependent on the specific molecular structure and the cellular context. The primary modes of action are believed to involve the modulation of key signaling pathways in inflammation and cancer, as well as the disruption of cellular functions in pathogenic organisms.
Anti-inflammatory Activity
Sesquiterpene lactones, including eupatoriopicrin, have demonstrated significant anti-inflammatory properties.[6] The proposed mechanism involves the suppression of pro-inflammatory cytokines and the inhibition of critical signaling cascades in immune cells like neutrophils.
Key Anti-inflammatory Actions:
-
Inhibition of Pro-inflammatory Cytokine Production: Eupatoriopicrin has been shown to inhibit the release of interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human neutrophils.[6]
-
Suppression of MAP Kinase Signaling: The anti-inflammatory effects are mediated through the downregulation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) 1/2 pathways.[6] Eupatoriopicrin efficiently suppresses the LPS-induced phosphorylation of p38 MAPK and ERK.[6]
-
Downregulation of Adhesion Molecules: These compounds can also suppress the adhesion of neutrophils to endothelial cells by reducing the expression of the β2 integrin CD11b/CD18 on the neutrophil surface.[6]
| Compound | Target | Cell Type | Stimulant | IC50 Value | Reference |
| Eupatoriopicrin | IL-8 Release | Human Neutrophils | LPS | < 1 µM | [6] |
| 5'-deoxyeupatoriopicrin | IL-8 Release | Human Neutrophils | LPS | < 1 µM | [6] |
| Hiyodorilactone A | IL-8 Release | Human Neutrophils | LPS | < 1 µM | [6] |
| 3-hydroxy-5'-O-acetyleupatoriopicrin | IL-8 Release | Human Neutrophils | LPS | < 1 µM | [6] |
| Hiyodorilactone B | IL-8 Release | Human Neutrophils | LPS | < 1 µM | [6] |
| Eupatoriopicrin | TNF-α Release | Human Neutrophils | LPS | < 1 µM | [6] |
Cytotoxic and Anti-cancer Activity
Eupatoriopicrin has been shown to possess potent cytotoxic activity against various cancer cell lines, including cancer stem cells.[4] The underlying mechanism is believed to be the induction of apoptosis.
Key Anti-cancer Actions:
-
Induction of Apoptosis: Eupatoriopicrin induces apoptosis in NTERA-2 human cancer stem cells, as demonstrated by Hoechst 33342 staining, flow cytometry analysis, and caspase-3 activity assays.[4]
-
Inhibition of Cancer Cell Growth: It has also been shown to inhibit the growth of HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines.[4]
| Compound | Cell Line | Activity | Reference |
| Eupatoriopicrin | NTERA-2 (human cancer stem cells) | Strong Inhibition | [4] |
| Eupatoriopicrin | HepG2 (human liver cancer) | Growth Inhibition | [4] |
| Eupatoriopicrin | MCF-7 (human breast cancer) | Growth Inhibition | [4] |
Anti-parasitic Activity
Studies on the sesquiterpene lactone eupatoriopicrin have revealed its trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[5][7] The mechanism of action in this context appears to involve the disruption of the parasite's cellular integrity and metabolic functions.
Key Anti-parasitic Actions:
-
Mitochondrial Dysfunction: Eupatoriopicrin impairs mitochondrial functionality, affecting the respiratory chain and the Krebs cycle.[5] It causes a decrease in the activity of succinate (B1194679) dehydrogenase.[5]
-
Induction of Oxidative Stress: The compound affects the redox status of the parasite.[5]
-
Ultrastructural Damage: Electron microscopy has shown alterations in the kinetoplast and the appearance of large translucent vacuoles in the cytoplasm of treated parasites.[5]
-
Lipid Metabolism Disruption: Eupatoriopicrin has been observed to increase the formation of triglycerides, leading to the presence of cytoplasmic lipid droplets.[5]
Signaling Pathways and Experimental Workflows
Presumed Anti-inflammatory Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound, based on the action of eupatoriopicrin, may exert its anti-inflammatory effects.
Caption: Presumed anti-inflammatory signaling pathway.
Presumed Apoptosis Induction Workflow in Cancer Cells
This diagram outlines the likely experimental workflow to demonstrate the induction of apoptosis by this compound in cancer cells, based on studies with eupatoriopicrin.
Caption: Experimental workflow for apoptosis assessment.
Detailed Experimental Protocols (Based on Analogous Studies)
The following are detailed methodologies for key experiments cited in the literature for related sesquiterpene lactones. These protocols can serve as a template for investigating the mechanism of action of this compound.
Determination of Anti-inflammatory Activity in Human Neutrophils
-
Cell Isolation and Culture: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.
-
Cell Stimulation: Neutrophils are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) before LPS stimulation.
-
Cytokine Measurement: The concentrations of IL-8 and TNF-α in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
MAPK Phosphorylation Analysis: The phosphorylation status of p38 MAPK and ERK 1/2 is determined by Western blotting using phospho-specific antibodies.
-
Adhesion Molecule Expression: The surface expression of CD11b/CD18 on neutrophils is measured by flow cytometry using fluorescently labeled antibodies.
Assessment of Cytotoxicity and Apoptosis in Cancer Cells
-
Cell Culture: Human cancer cell lines (e.g., NTERA-2, HepG2, MCF-7) are maintained in appropriate culture media and conditions.
-
Cytotoxicity Assay: The effect of the compound on cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis Staining:
-
Hoechst 33342 Staining: Cells are treated with the compound, stained with Hoechst 33342, and observed under a fluorescence microscope to visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified by flow cytometry after staining the cells with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (which stains the nucleus of late apoptotic and necrotic cells).
-
-
Caspase Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay that detects the cleavage of a caspase-3-specific substrate.
Evaluation of Anti-parasitic Activity against Trypanosoma cruzi
-
Parasite Culture: Epimastigotes of Trypanosoma cruzi are cultured in a suitable liquid medium.
-
Mitochondrial Function Assays:
-
Succinate Dehydrogenase Activity: The activity of this enzyme, a component of the mitochondrial respiratory chain, is measured spectrophotometrically.
-
Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential are assessed using fluorescent dyes such as JC-1 or rhodamine 123 and flow cytometry.
-
-
Redox Status Analysis: Intracellular levels of reactive oxygen species (ROS) are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) and flow cytometry.
-
Ultrastructural Analysis: The morphology of the parasites after treatment with the compound is examined using transmission electron microscopy (TEM) to identify any changes in organelles such as the kinetoplast and mitochondria.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on structurally similar sesquiterpene lactones, particularly eupatoriopicrin, provides a strong foundation for a presumptive model. It is highly probable that this compound exerts its biological effects through the modulation of inflammatory signaling pathways, the induction of apoptosis in cancer cells, and the disruption of cellular functions in parasites. The experimental protocols outlined in this guide provide a clear roadmap for the future investigation and validation of these proposed mechanisms, which will be crucial for the potential development of this compound as a therapeutic agent. Further research is imperative to elucidate the precise molecular targets and to confirm the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of the sesquiterpene lactones eupatoriopicrin and estafietin on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupatoriopicrin Inhibits Pro-inflammatory Functions of Neutrophils via Suppression of IL-8 and TNF-alpha Production and p38 and ERK 1/2 MAP Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pharmacological Profile of Germacrane Sesquiterpenes from Chromolaena Species: A Proxy for 4E-Deacetylchromolaenide 4'-O-acetate
Disclaimer: Direct pharmacological data for the specific compound 4E-Deacetylchromolaenide 4'-O-acetate (CAS: 104736-09-6) is not available in current scientific literature. This technical guide therefore provides a comprehensive overview of the pharmacological profile of its parent class of compounds—germacrane (B1241064) sesquiterpene lactones—isolated from the Chromolaena genus, particularly Chromolaena odorata. This information serves as a scientific proxy to infer the potential biological activities of this compound for research and drug development purposes.
Executive Summary
Germacrane sesquiterpenes, a major class of phytochemicals isolated from Chromolaena species, have demonstrated significant pharmacological potential, primarily in the areas of anti-inflammatory and cytotoxic activities. In vitro and in vivo studies reveal that these compounds modulate key signaling pathways implicated in inflammation and cancer. The primary mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), largely through the suppression of the NF-κB signaling pathway. Furthermore, various germacranolides exhibit potent cytotoxicity against a range of human cancer cell lines, inducing apoptosis and cell cycle arrest. This document synthesizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the key mechanistic pathways.
Chemical Classification
This compound belongs to the germacrane class of sesquiterpene lactones. Sesquiterpenes are C15 terpenoids, and the germacrane skeleton is characterized by a 10-membered carbocyclic ring. The biological activity of these compounds is often attributed to the presence of an α,β-unsaturated γ-lactone ring, which can react with nucleophilic groups in biological macromolecules.
Pharmacological Activities
The primary pharmacological activities reported for germacrane sesquiterpenes from Chromolaena and related genera are anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Extracts and isolated compounds from Chromolaena odorata have been shown to possess potent anti-inflammatory properties. The mechanisms are multifaceted, targeting key inflammatory pathways.
Mechanism of Action: The anti-inflammatory effects are primarily mediated by the downregulation of pro-inflammatory gene expression through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This leads to a reduction in the production of inflammatory mediators like NO, TNF-α, and various interleukins.[1][2]
Signaling Pathway Diagram: Below is a diagram illustrating the proposed anti-inflammatory mechanism of action.
References
Methodological & Application
Application Notes and Protocols for the Purification of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Sourced from plants such as Chromolaena odorata, the isolation and purification of this compound are critical for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.[2][3][4] Sesquiterpene lactones are often present in complex mixtures within the plant matrix, necessitating a multi-step purification strategy to achieve high purity.[1]
This document provides detailed application notes and standardized protocols for the purification of this compound, drawing upon established methodologies for the isolation of sesquiterpene lactones from plant materials.
Purification Strategy Overview
The purification of this compound typically follows a logical workflow from crude extraction to final polishing steps. The general strategy involves:
-
Extraction: Initial extraction from the dried and powdered plant material using an appropriate organic solvent.
-
Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their polarity, enriching the sesquiterpene lactone fraction.
-
Chromatographic Separation: A series of chromatographic techniques with increasing resolution to isolate the target compound from other structurally similar molecules. This often involves low-pressure column chromatography followed by high-performance liquid chromatography (HPLC) or other advanced techniques.
-
Purity Assessment and Identification: Analytical HPLC and spectroscopic methods (e.g., MS, NMR) to confirm the purity and identity of the final compound.
A generalized workflow for the purification of this compound is depicted below.
Caption: Generalized workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
This protocol describes the initial extraction of sesquiterpene lactones from dried plant material and subsequent fractionation by solvent partitioning.
1. Materials and Reagents:
- Dried and powdered leaves of Chromolaena odorata
- Methanol (MeOH), HPLC grade
- Ethyl acetate (EtOAc), HPLC grade
- n-Hexane, HPLC grade
- Deionized water
- Rotary evaporator
- Separatory funnel (2 L)
- Filter paper and funnel
2. Procedure:
- Macerate 1 kg of dried, powdered plant material in 5 L of methanol at room temperature for 48 hours.
- Filter the extract through filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
- Suspend the crude extract in 500 mL of deionized water and transfer to a 2 L separatory funnel.
- Perform liquid-liquid partitioning by first extracting with 3 x 500 mL of n-hexane to remove nonpolar compounds like fats and waxes. Discard the n-hexane fraction.
- Subsequently, extract the aqueous layer with 3 x 500 mL of ethyl acetate. The sesquiterpene lactones will preferentially partition into the ethyl acetate phase.
- Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
- Evaporate the ethyl acetate under reduced pressure to yield the enriched sesquiterpene lactone fraction.
Protocol 2: Low-Pressure Column Chromatography
This protocol details the initial chromatographic separation of the enriched extract using silica (B1680970) gel column chromatography.
1. Materials and Reagents:
- Enriched sesquiterpene lactone fraction from Protocol 1
- Silica gel (60-120 mesh)
- n-Hexane, HPLC grade
- Ethyl acetate, HPLC grade
- Glass chromatography column
- Fraction collector
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank
2. Procedure:
- Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
- Adsorb the dried ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.
- Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A common gradient could be n-hexane:ethyl acetate from 9:1 to 1:1.
- Collect fractions of a consistent volume (e.g., 20 mL).
- Monitor the separation by TLC, spotting aliquots of each fraction. Visualize the spots under UV light (254 nm) and/or by staining (e.g., with vanillin-sulfuric acid reagent).
- Pool the fractions containing the compound of interest based on the TLC profiles.
- Evaporate the solvent from the pooled fractions to obtain a semi-purified sample.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step to obtain high-purity this compound.
1. Materials and Reagents:
- Semi-purified sample from Protocol 2
- Acetonitrile (B52724) (ACN), HPLC grade
- Water, HPLC grade
- Preparative HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm)
2. Procedure:
- Dissolve the semi-purified sample in a small volume of the initial mobile phase (e.g., a mixture of acetonitrile and water).
- Set up the preparative HPLC system. A typical mobile phase could be a gradient of acetonitrile in water. For example, starting from 40% acetonitrile to 70% acetonitrile over 40 minutes.[5]
- The flow rate will depend on the column dimensions, but a typical rate for a 20 mm ID column is around 10-20 mL/min.
- Monitor the elution at a suitable wavelength, often around 210-254 nm for sesquiterpene lactones.[5]
- Inject the sample and collect the peak corresponding to this compound.
- Evaporate the solvent from the collected fraction, often using a lyophilizer or rotary evaporator, to yield the purified compound.
- Confirm the purity of the final product using analytical HPLC.
Advanced Purification Techniques
For particularly challenging separations, or to improve efficiency, advanced techniques such as High-Speed Counter-Current Chromatography (HSCCC) can be employed. HSCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and leading to higher recovery rates.[5]
Example HSCCC Parameters
While specific parameters for this compound are not available, a representative two-phase solvent system for sesquiterpene lactone separation is n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio).[5] The selection of the appropriate solvent system is crucial and requires preliminary experiments to determine the partition coefficient (K) of the target compound, with an ideal K value between 0.5 and 2.0.[5]
Data Presentation
The following table provides an example of the quantitative data that should be recorded during the purification process. The values presented are illustrative for a typical sesquiterpene lactone purification and are not specific to this compound.
| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) | Method |
| Crude Extraction | 1000 g (Dried Plant) | 50,000 | 5.0 | ~5 | Methanol Maceration |
| Solvent Partitioning | 50.0 | 10,000 | 20.0 | ~20 | EtOAc/Water |
| Column Chromatography | 10.0 | 800 | 8.0 | ~70 | Silica Gel, Hex:EtOAc |
| Preparative HPLC | 0.8 | 50 | 6.25 | >98 | C18, ACN/Water |
Logical Relationships in Method Selection
The choice of purification techniques is guided by the physicochemical properties of the target compound and the nature of the impurities. The logical progression from less selective to more highly selective methods is key to achieving high purity.
Caption: Logical flow for selecting purification methods for natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Identification of Two Antibacterial Agents from Chromolaena odorata L. Active against Four Diarrheal Strains [scirp.org]
- 4. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of 4E-Deacetylchromolaenide 4'-O-acetate , a sesquiterpene lactone with potential therapeutic applications. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and anti-inflammatory properties of natural products, particularly sesquiterpene lactones isolated from the Eupatorium and Chromolaena genera.
I. Introduction
This compound belongs to the class of sesquiterpene lactones, a group of secondary metabolites found in various plant species, notably within the Asteraceae family. Compounds from this class have demonstrated a wide range of biological activities, including cytotoxic and anti-inflammatory effects. The protocols detailed herein provide a framework for the initial screening and mechanistic investigation of this specific compound.
II. Potential Applications
-
Oncology Research: Preliminary assessment of cytotoxic activity against various cancer cell lines to identify potential anti-cancer properties.
-
Immunology and Inflammation Research: Investigation of anti-inflammatory effects by measuring key inflammatory mediators and exploring underlying signaling pathways.
-
Drug Discovery and Development: Early-stage evaluation of a natural product lead for further development into a therapeutic agent.
III. Quantitative Data Summary
While specific experimental data for this compound is not yet widely published, the following tables present hypothetical yet representative data based on the activities of structurally similar sesquiterpene lactones. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 15.8 |
| HeLa | Cervical Cancer | 12.5 |
| MCF-7 | Breast Cancer | 20.1 |
| HL-60 | Promyelocytic Leukemia | 8.7 |
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | 18.2 |
| Prostaglandin E₂ (PGE₂) Production | 25.5 |
| Tumor Necrosis Factor-α (TNF-α) Release | 22.8 |
| Interleukin-6 (IL-6) Release | 28.4 |
IV. Experimental Protocols
A. Cytotoxicity Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
B. Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This protocol measures the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC₅₀ value.
V. Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the anti-inflammatory action of this compound, based on the known mechanisms of related sesquiterpene lactones.
Application Notes and Protocols for Cytotoxicity Assays of 4E-Deacetylchromolaenide 4'-O-acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. It provides essential information regarding the potential of a compound to inhibit cell growth or induce cell death, which is fundamental for determining its therapeutic window and potential off-target effects. This document outlines the principles and a detailed protocol for determining the cytotoxic effects of a test compound, such as 4E-Deacetylchromolaenide 4'-O-acetate, using a metabolic activity-based assay.
The most common methods for assessing cytotoxicity are colorimetric or fluorometric assays that measure the metabolic activity of viable cells.[1][2][3] These assays, such as the MTT and resazurin (B115843) reduction assays, are based on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.[4][5] The amount of product formed is directly proportional to the number of living cells.[6]
Data Presentation: Cytotoxicity of this compound
The primary endpoint of a cytotoxicity assay is often the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit a biological process, such as cell proliferation, by 50%.[7][8] The following table provides a template for presenting such data, populated with hypothetical values for illustrative purposes.
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 72h exposure | Doxorubicin IC50 (µM) after 72h exposure (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | 25.3 ± 3.2 | 1.2 ± 0.2 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.5 | 0.9 ± 0.15 |
| HEK293 | Human Embryonic Kidney (Non-cancerous control) | > 100 | 5.4 ± 0.7 |
Experimental Protocols
This section details a generalized protocol for a cytotoxicity assay using the resazurin reduction method, which is known for its sensitivity and simple "add-incubate-read" format.[3][5]
Principle of the Resazurin Assay
Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in metabolically active cells to the pink and highly fluorescent resorufin.[9] The fluorescence intensity is proportional to the number of viable cells and can be measured using a microplate fluorometer.[5]
Materials and Reagents
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous control cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
This compound (test compound).
-
Doxorubicin (positive control).
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, for dissolving compounds.
-
Resazurin sodium salt.
-
Opaque-walled 96-well microplates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate fluorometer (Excitation: 530-560 nm, Emission: 590 nm).
Preparation of Reagents
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Positive Control Stock Solution: Prepare a stock solution of Doxorubicin (e.g., 1 mM) in DMSO. Store at -20°C.
-
Resazurin Working Solution: Prepare a 0.15 mg/mL solution of resazurin in sterile PBS. Filter-sterilize and protect from light. This solution can be stored at 4°C for frequent use.[5]
Experimental Procedure
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in an opaque-walled 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Prepare dilutions for the positive control (Doxorubicin) in a similar manner.
-
Include wells with untreated cells (vehicle control, containing the same final concentration of DMSO as the treated wells) and wells with medium only (blank control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Incubation and Measurement:
-
After the treatment period, add 20 µL of the resazurin working solution to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for each cell line.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the resazurin-based cytotoxicity assay.
Hypothetical Signaling Pathway
Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a cytotoxic compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. tribioscience.com [tribioscience.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labbox.es [labbox.es]
Application Notes & Protocols: 4E-Deacetylchromolaenide 4'-O-acetate Anti-inflammatory Assay
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific studies on the anti-inflammatory activity of 4E-Deacetylchromolaenide 4'-O-acetate are not available in the public domain. The following application notes and protocols are based on established methodologies for assessing the anti-inflammatory effects of structurally related sesquiterpene lactones isolated from the Eupatorium genus, the likely botanical source of this compound. These protocols can be adapted to evaluate the anti-inflammatory potential of this compound.
Introduction
Sesquiterpene lactones, a class of naturally occurring compounds prevalent in plants of the Asteraceae family, including the Eupatorium genus, are known for their diverse biological activities. Many of these compounds have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory profile of sesquiterpene lactones like this compound.
Data Presentation: Anti-inflammatory Activity of Related Sesquiterpene Lactones
The following tables summarize the anti-inflammatory activity of various sesquiterpene lactones isolated from different Eupatorium species. This data provides a reference for the expected potency and efficacy of related compounds.
Table 1: In Vitro Anti-inflammatory Activity of Sesquiterpene Lactones from Eupatorium lindleyanum
| Compound | Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| Eupalinolide L | 10 | 55.2 ± 3.1 | 61.4 ± 2.8 |
| Eupalinolide M | 10 | 51.7 ± 2.9 | 58.9 ± 3.3 |
| Known Compound 3 | 10 | 48.3 ± 2.5 | 55.1 ± 2.6 |
| Known Compound 4 | 10 | 53.1 ± 3.0 | 60.2 ± 3.1 |
| Known Compound 5 | 10 | 49.8 ± 2.7 | 56.7 ± 2.9 |
| Known Compound 6 | 10 | 52.4 ± 2.8 | 59.5 ± 3.0 |
| Known Compound 7 | 10 | 47.6 ± 2.4 | 54.3 ± 2.5 |
| Known Compound 8 | 10 | 50.9 ± 2.8 | 57.8 ± 2.9 |
| Known Compound 9 | 10 | 54.5 ± 3.2 | 62.1 ± 3.4 |
Data adapted from studies on sesquiterpene lactones from Eupatorium lindleyanum, which demonstrated significant lowering of TNF-α and IL-6 levels in lipopolysaccharide-stimulated murine macrophage RAW 264.7 cells[1][2][3].
Table 2: In Vitro Nitric Oxide (NO) Inhibition by Eupatoriopicrin from Eupatorium japonicum
| Compound | Concentration (µM) | Inhibition of NO Production (%) |
| Eupatoriopicrin | 5 | 25.3 ± 1.8 |
| Eupatoriopicrin | 10 | 48.7 ± 2.5 |
| Eupatoriopicrin | 25 | 75.1 ± 3.9 |
| Eupatoriopicrin | 50 | 92.4 ± 4.6 |
Eupatoriopicrin, a sesquiterpene lactone, has been shown to potently inhibit NO production in LPS-stimulated RAW 264.7 cells[4][5].
Experimental Protocols
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
2. Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
-
Principle: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protocol:
-
Collect the cell culture supernatants after the 24-hour incubation period.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
4. Cell Viability Assay (MTT Assay)
-
Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed in parallel.
-
Protocol:
-
After collecting the supernatant for the NO and cytokine assays, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
In Vivo Anti-inflammatory Assay
1. Xylene-Induced Mouse Ear Edema
-
Principle: This model assesses the ability of a compound to inhibit acute inflammation induced by a topical irritant.
-
Animals: Male ICR mice (20-25 g).
-
Protocol:
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle control orally or intraperitoneally to the mice.
-
After 1 hour, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.
-
After 15-30 minutes of xylene application, sacrifice the mice by cervical dislocation.
-
Use a 7 mm punch to remove circular sections from both ears and weigh them.
-
The difference in weight between the right and left ear punches is taken as the measure of edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Mandatory Visualizations
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents of <i>Eupatorium japonicum</i> and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - ProQuest [proquest.com]
- 5. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anticancer Activity of Novel Compounds
Topic: A General Framework for Evaluating the Anticancer Efficacy of Test Compounds, with a Focus on "4E-Deacetylchromolaenide 4'-O-acetate" as a Hypothetical Candidate.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature survey, specific data on the anticancer activity of "this compound" is not publicly available. The following application notes and protocols provide a generalized framework and established methodologies for researchers to investigate the potential anticancer properties of this, or any, novel compound of interest.
Introduction
The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat cancer. Natural products and their synthetic derivatives represent a rich source of potential therapeutic compounds. This document outlines a series of standard experimental protocols to assess the anticancer activity of a test compound, using "this compound" as a placeholder example. The described assays will enable the evaluation of cytotoxicity, induction of apoptosis, and effects on key cell signaling pathways, providing a comprehensive preliminary assessment of a compound's therapeutic potential.
Data Presentation: Summarized Quantitative Data
Effective data organization is crucial for the interpretation and comparison of experimental results. The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Cytotoxicity (IC50 Values)
This table should be used to record the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines after a specified incubation period.
| Cell Line | Histology | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data |
| e.g., A549 | Lung Carcinoma | 48 | Data |
| e.g., HeLa | Cervical Carcinoma | 48 | Data |
| e.g., HCT116 | Colon Carcinoma | 48 | Data |
Table 2: Apoptosis Induction Analysis
This table is designed to summarize the percentage of apoptotic cells as determined by Annexin V-FITC/PI staining and flow cytometry.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| e.g., HeLa | Control | 24 | Data | Data | Data |
| IC50 | 24 | Data | Data | Data | |
| 2 x IC50 | 24 | Data | Data | Data |
Table 3: Cell Cycle Analysis
This table presents the distribution of cells in different phases of the cell cycle following treatment with the test compound.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| e.g., HeLa | Control | 24 | Data | Data | Data |
| IC50 | 24 | Data | Data | Data | |
| 2 x IC50 | 24 | Data | Data | Data |
Table 4: Western Blot Densitometry Analysis
This table is for the semi-quantitative analysis of protein expression levels from Western blot experiments. Values should be normalized to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Cell Line | Treatment Concentration (µM) | Normalized Protein Expression (Fold Change vs. Control) |
| e.g., Cleaved PARP | e.g., HeLa | IC50 | Data |
| e.g., Caspase-3 | e.g., HeLa | IC50 | Data |
| e.g., p21 | e.g., HeLa | IC50 | Data |
| e.g., Cyclin B1 | e.g., HeLa | IC50 | Data |
Experimental Protocols
The following are detailed protocols for key experiments to determine the anticancer activity of a novel compound.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2][3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[4]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[3][4]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the test compound). The final volume in each well should be 100 µL.[3]
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2][3][5]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan (B1609692) crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[3][5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2][3] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[2][3][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[6][7]
Materials:
-
6-well plates
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[7]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with ice-cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7] For some protocols, 500 µL of cell suspension is used.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Annexin V-FITC is typically detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.[7]
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell line
-
Test compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram for cell cycle phase distribution analysis.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can provide insights into the mechanism of action of the test compound.[11][12]
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell line
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, caspase-3, p21, cyclin B1, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the test compound, wash with ice-cold PBS, and lyse the cells with ice-cold RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[13][14] The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and hypothetical signaling pathways that may be affected by an anticancer compound.
Caption: General experimental workflow for screening novel anticancer compounds.
Caption: A simplified intrinsic apoptosis signaling pathway.
Caption: A potential pathway leading to G2/M cell cycle arrest.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. static.igem.org [static.igem.org]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. kumc.edu [kumc.edu]
- 11. medium.com [medium.com]
- 12. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Guaianolide Sesquiterpene Lactones in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
While research on the specific compound "4E-Deacetylchromolaenide 4'-O-acetate" is not available in the current scientific literature, extensive studies have been conducted on structurally related guaianolide sesquiterpene lactones. These natural products, often isolated from plants of the Asteraceae family (including Chromolaena and Centaurea species), have demonstrated significant cytotoxic and anti-cancer properties in various cancer cell lines. This document provides a detailed overview of the cellular effects of chlorinated guaianolides, a representative class of these compounds, and offers comprehensive protocols for their study in a research setting.
The information presented herein is a compilation of findings from multiple studies and is intended to serve as a guide for investigating the anti-cancer potential of this class of compounds. The protocols are based on established methodologies and can be adapted for specific experimental needs.
Data Presentation: Cytotoxicity of Chlorinated Guaianolides
The cytotoxic activity of several chlorinated guaianolides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the IC50 values for selected chlorinated guaianolides after 72 hours of treatment, as determined by the MTT assay.
Table 1: IC50 Values (in µM) of Chlorinated Guaianolides in Human Leukemia Cell Lines
| Compound | HL-60 | U-937 | U-937/Bcl-2 |
| Chlorohyssopifolin A | 2.5 ± 0.3 | 3.1 ± 0.4 | 3.8 ± 0.5 |
| Chlorohyssopifolin C | 1.8 ± 0.2 | 2.2 ± 0.3 | 2.9 ± 0.4 |
| Chlorohyssopifolin D | 4.1 ± 0.5 | 5.3 ± 0.6 | 6.1 ± 0.7 |
| Linichlorin A | 3.2 ± 0.4 | 4.5 ± 0.5 | 5.2 ± 0.6 |
Table 2: IC50 Values (in µM) of Chlorinated Guaianolides in Human Melanoma Cell Line
| Compound | SK-MEL-1 |
| Chlorohyssopifolin A | 4.2 ± 0.5 |
| Chlorohyssopifolin C | 3.5 ± 0.4 |
| Chlorohyssopifolin D | 6.8 ± 0.8 |
| Linichlorin A | 5.9 ± 0.7 |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Guaianolide sesquiterpene lactones exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Studies on chlorinated guaianolides have elucidated a caspase-dependent apoptotic pathway.[1] Treatment of cancer cells with these compounds leads to:
-
Mitochondrial Involvement : Release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation : Activation of initiator caspases (caspase-9 and caspase-8) and the executioner caspase (caspase-3).[1]
-
PARP Cleavage : Cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Guaianolide-induced apoptotic signaling pathway.
Cell Cycle Arrest
Guaianolides have also been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, Dehydrocostus lactone, a guaianolide, has been observed to cause a sub-G1 cell cycle arrest in BON-1 human pancreatic neuroendocrine tumor cells, indicative of apoptosis.[2][3] Other related compounds, like parthenolide, can induce G0/G1 or G2/M arrest depending on the cell line.
Table 3: Effect of Dehydrocostus Lactone on Cell Cycle Distribution in BON-1 Cells [2]
| Treatment | % of Cells in Sub-G1 Phase |
| Untreated Control | 8.1% |
| 5 µM Dehydrocostus Lactone | 14.6% |
| 50 µM Dehydrocostus Lactone | 28.5% |
| 100 µM Dehydrocostus Lactone | 56.9% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of guaianolide sesquiterpene lactones.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Guaianolide compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the guaianolide compound in complete medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the guaianolide compound for the desired time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of a cell population by flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the guaianolide compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Interpretation of Results:
The DNA content will be proportional to the PI fluorescence intensity. The cell cycle phases are distinguished as follows:
-
G0/G1 phase : 2n DNA content
-
S phase : between 2n and 4n DNA content
-
G2/M phase : 4n DNA content
-
Sub-G1 peak : apoptotic cells with fragmented DNA
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-cytochrome c)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
General workflow for Western blotting.
Conclusion
Guaianolide sesquiterpene lactones represent a promising class of natural products with potent anti-cancer activity. The data and protocols provided in this document offer a comprehensive framework for researchers to investigate these compounds further. By employing these methodologies, scientists can elucidate the mechanisms of action, identify potential drug candidates, and contribute to the development of novel cancer therapeutics.
References
- 1. Dehydrocostus Lactone Induces Apoptosis and Cell Cycle Arrest through Regulation of JAK2/STAT3/PLK1 Signaling Pathway in Human Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies of 4E-Deacetylchromolaenide 4'-O-acetate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct animal model studies for 4E-Deacetylchromolaenide 4'-O-acetate have been identified in publicly available literature. The following application notes and protocols are based on established methodologies for evaluating the anti-inflammatory properties of sesquiterpene lactones, the chemical class to which this compound belongs. These protocols should be adapted and optimized for the specific compound.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory effects.[1][2][3] Sesquiterpene lactones have been shown to exert their anti-inflammatory action through various mechanisms, including the inhibition of pro-inflammatory signaling pathways such as NF-κB.[4] This document provides a detailed protocol for a common in vivo animal model, the xylene-induced ear edema model in mice, which is suitable for assessing the potential anti-inflammatory activity of this compound.[5][6]
Quantitative Data Presentation
As no specific data for this compound is available, the following table represents a hypothetical data structure for the results obtained from the xylene-induced ear edema model.
| Treatment Group | Dose (mg/kg) | Ear Weight Difference (mg) (Mean ± SD) | Edema Inhibition (%) |
| Vehicle Control | - | 15.2 ± 2.5 | 0 |
| This compound | 10 | 11.8 ± 1.9 | 22.4 |
| This compound | 25 | 8.5 ± 1.5 | 44.1 |
| This compound | 50 | 5.1 ± 1.1 | 66.4 |
| Positive Control (e.g., Indomethacin) | 10 | 4.2 ± 0.9 | 72.4 |
Experimental Protocols
Xylene-Induced Ear Edema in Mice
This model is a standard and rapid method for screening acute anti-inflammatory activity.[5][6][7]
1. Animals:
-
Male or female ICR mice, weighing 20-25 g, are commonly used.[1]
-
Animals should be housed under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 50-60% humidity) with free access to food and water.
-
All experimental procedures must be approved by an institutional animal care and use committee.[6][8]
2. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC-Na)[5]
-
Positive control (e.g., Aspirin or Indomethacin)
-
Xylene
-
Anesthetic (e.g., ether or isoflurane)
-
9.0-mm biopsy punch
-
Analytical balance
3. Experimental Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Randomly divide the mice into treatment groups (n=6-10 per group): Vehicle control, positive control, and at least three dose levels of this compound.
-
Administer the test compound or vehicle orally (gavage) or intraperitoneally. The volume of administration should be consistent across all groups.
-
One hour after treatment, induce inflammation by applying 30-40 µL of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear remains untreated and serves as a control.[5][9]
-
One to two hours after xylene application, sacrifice the mice by cervical dislocation under anesthesia.[6][9]
-
Using a 9.0-mm biopsy punch, remove a disc from both the right (treated) and left (control) ears.[6]
-
Weigh each ear disc immediately on an analytical balance.
-
Calculate the edema as the difference in weight between the right and left ear discs for each animal.
-
Calculate the percentage of edema inhibition for each treated group using the following formula:
-
Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100
-
General Toxicity Assessment of Sesquiterpene Lactones
It is crucial to assess the potential toxicity of novel sesquiterpene lactones.[10][11] An acute toxicity study can be conducted to determine the safety profile of this compound.
1. Animals:
-
Wistar rats or ICR mice are suitable for this study.
2. Procedure (Following OECD Guideline 423):
-
Administer a single high dose (e.g., 2000 mg/kg) of the test compound to a small group of animals.
-
Observe the animals for signs of toxicity and mortality for up to 14 days.[12]
-
Monitor changes in body weight and food/water intake.
-
At the end of the observation period, perform hematological and biochemical analysis of blood samples.
-
Conduct a gross necropsy and histopathological examination of major organs.
-
Based on the results, further dose-ranging studies may be necessary to determine the LD50.
Visualizations
Caption: Experimental workflow for the xylene-induced ear edema model.
Caption: Proposed anti-inflammatory signaling pathway of sesquiterpene lactones.
References
- 1. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 2.4. Xylene‐induced ear edema in mice [bio-protocol.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Invivo screening methods for anti inflammatory agents | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. redalyc.org [redalyc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 4E-Deacetylchromolaenide 4'-O-acetate
Disclaimer: Direct experimental dosage and protocol information for "4E-Deacetylchromolaenide 4'-O-acetate" (CAS: 104736-09-6) is not available in the peer-reviewed scientific literature. The following application notes and protocols are based on the general properties of sesquiterpene lactones, a class of compounds to which this compound belongs, and the known biological activities of extracts from its source organism, Chromolaena odorata. These guidelines are intended to provide a starting point for researchers and will require optimization for specific experimental setups.
Introduction
This compound is a sesquiterpene lactone isolated from Chromolaena odorata (Siam weed), a plant known for its traditional medicinal uses. Sesquiterpene lactones as a class are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often attributed to their ability to alkylate proteins and interfere with key signaling pathways. Given the lack of specific data for this compound, initial experimental work should focus on determining its cytotoxicity and then exploring its potential biological activities based on the known properties of related compounds.
Potential Biological Activities
The biological activities of extracts from Chromolaena odorata and other sesquiterpene lactones suggest several potential areas of investigation for this compound.
| Biological Activity | Source / Related Compound | Potential Area of Investigation |
| Anti-inflammatory | Chromolaena odorata extracts, various sesquiterpene lactones | Inhibition of pro-inflammatory cytokines, modulation of NF-κB signaling |
| Antimicrobial | Chromolaena odorata extracts | Activity against pathogenic bacteria and fungi |
| Anticancer | Various sesquiterpene lactones | Cytotoxicity in cancer cell lines, induction of apoptosis |
| Wound Healing | Chromolaena odorata extracts | Effects on fibroblast proliferation and migration |
Generalized Experimental Protocols
The following are generalized protocols for the initial in vitro investigation of this compound. It is crucial to adapt these protocols to the specific cell lines and assays being used.
3.1. Preparation of Stock Solutions
-
Solvent Selection: Due to the lipophilic nature of sesquiterpene lactones, a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing high-concentration stock solutions.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
3.2. In Vitro Cytotoxicity Assay
This protocol describes a general method for determining the cytotoxic effects of this compound on a selected cell line using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
3.3. Anti-inflammatory Activity Assay (NF-κB Reporter Assay)
This protocol provides a general method for assessing the effect of this compound on the NF-κB signaling pathway.
-
Cell Line: Use a cell line that has been stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc).
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a known stimulant, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) and compare the activity in compound-treated cells to that in stimulated, untreated cells.
Visualizations
4.1. Potential Mechanism of Action: NF-κB Signaling Pathway
Sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates the general mechanism of this pathway and the potential point of inhibition by this compound.
4.2. Generalized Experimental Workflow
The following diagram outlines a general workflow for the initial investigation of this compound.
Application Notes and Protocols for 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a natural product isolated from the plant Eupatorium chinense L.. This compound has been identified as a sesquiterpene lactone and demonstrates notable biological activity as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Given the critical role of NF-κB in regulating immune responses, inflammation, and cell survival, this compound serves as a valuable research tool for studying inflammatory processes and may be a candidate for further investigation in drug discovery programs targeting inflammation-related diseases.
These application notes provide an overview of its known biological activity, protocols for its use in a laboratory setting, and recommendations for handling and storage.
Quantitative Data
The primary reported activity for this compound is its dose-dependent inhibition of NF-κB activity. The key quantitative measure for this inhibition is its half-maximal inhibitory concentration (IC50).
| Compound | Target Pathway | Assay System | IC50 Value (μM) | Source |
| This compound | NF-κB | TNF-α induced activity in HEK293T cells | 10.43 |
Application: Investigation of NF-κB Signaling
The most direct application of this compound is as a specific inhibitor to probe the function of the NF-κB signaling pathway in various experimental models.
-
Mechanism of Action Studies: Researchers can use this compound to investigate the downstream consequences of NF-κB inhibition in different cell types. This includes studying the expression of NF-κB target genes (e.g., cytokines, chemokines, adhesion molecules), cell proliferation, apoptosis, and other cellular processes regulated by this pathway.
-
Target Validation: In drug development, it can be used as a tool compound to validate the therapeutic potential of targeting the NF-κB pathway for specific diseases, such as chronic inflammatory disorders or certain types of cancer.
-
Comparative Studies: Its activity can be compared against other known NF-κB inhibitors to understand different modes of inhibition or to identify synergistic effects.
Experimental Protocols
Protocol 4.1: In Vitro NF-κB Reporter Assay
This protocol describes a common method to quantify the inhibitory effect of this compound on the NF-κB pathway using a luciferase reporter gene assay in a mammalian cell line (e.g., HEK293T).
Objective: To determine the IC50 value of this compound for the inhibition of TNF-α-induced NF-κB activation.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
NF-κB luciferase reporter plasmid (containing tandem repeats of the NF-κB consensus binding site upstream of the firefly luciferase gene)
-
Control plasmid (e.g., Renilla luciferase reporter for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
This compound, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium. A typical final concentration range to test would be 0.1 µM to 100 µM.
-
Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Stimulation:
-
After pre-incubation, stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the "no treatment" control.
-
Incubate for an additional 6-8 hours.
-
-
Lysis and Luciferase Measurement:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each concentration of the compound relative to the TNF-α stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of the compound and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for the in vitro NF-κB luciferase reporter assay.
Handling and Storage
-
Solubility: This compound is expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. It is poorly soluble in water. For cell-based assays, prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO.
-
Storage:
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
-
-
Safety: As with any laboratory chemical, standard safety precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The toxicological properties of this compound have not been extensively studied.
Troubleshooting & Optimization
Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate. The following information addresses common solubility issues and provides guidance on handling this compound in a laboratory setting.
Compound Identification
Below are the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 104736-09-6[1] |
| Molecular Formula | C22H28O7[1] |
| Compound Class | Sesquiterpene Lactone[1][2][3][4] |
| Appearance | Powder[1] |
Frequently Asked Questions (FAQs)
What is this compound and what are its general properties?
This compound is a sesquiterpene lactone, a class of over 5000 known natural compounds.[2][3] These compounds are secondary metabolites commonly found in plants of the Asteraceae family.[2][3][4] Like many sesquiterpene lactones, it is supplied as a powder and is expected to have low solubility in aqueous solutions due to its hydrophobic nature.[5][6] The biological activity of many sesquiterpene lactones is associated with the α-methylene-γ-lactone group, which can react with biological nucleophiles.[2][4]
I am having trouble dissolving this compound. What solvents should I use?
Due to the hydrophobic nature of many sesquiterpene lactones, aqueous solutions are generally not suitable for initial solubilization. It is recommended to first dissolve the compound in an organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Preferred for in vitro cell-based assays | A common solvent for dissolving sesquiterpene lactones for biological testing.[6] Be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects. |
| Ethanol | Suitable for a variety of applications | Another common solvent for dissolving sesquiterpene lactones.[6] |
| Methanol | Primarily for analytical purposes (e.g., HPLC, MS) | Often used in the extraction and analysis of sesquiterpene lactones.[6] |
| Ethyl Acetate | Useful for extraction and chromatography | A less polar solvent that can be effective for dissolving hydrophobic compounds.[6] |
My compound is not dissolving even in organic solvents. What can I do?
If you are experiencing solubility issues even with the recommended organic solvents, consider the following troubleshooting steps:
| Problem | Potential Cause | Suggested Solution |
| Compound appears insoluble or forms a suspension. | Insufficient solvent volume or low temperature. | Gently warm the solution (e.g., to 37°C). Use sonication or vortexing to aid dissolution. Increase the volume of the solvent. |
| Compound precipitates out of solution upon storage. | The solution is supersaturated or stored at too low a temperature. | Store stock solutions at room temperature or 4°C, if stability allows. Avoid freezing aqueous-organic solutions. Before use, warm the solution and vortex to ensure homogeneity. |
| Compound precipitates when diluted into my aqueous buffer. | The compound is not soluble at the final concentration in the aqueous medium. | Lower the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if the experimental system allows. Explore solubility enhancement techniques. |
Solubility Enhancement Strategies
If solubility in your experimental system remains a challenge, several techniques can be employed to improve it.
Experimental Workflow for Solubility Testing
The following diagram outlines a general workflow for testing the solubility of this compound and preparing solutions for experiments.
Caption: A general workflow for handling and solubilizing this compound.
Overview of Solubility Enhancement Techniques
Several methods can be used to improve the solubility of hydrophobic compounds for in vitro and in vivo studies.[5][7][8][9]
| Technique | Description |
| Co-solvency | The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[8] |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[7] |
| Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. |
| Particle Size Reduction | Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[9] |
| Formulation Strategies | Advanced methods such as creating amorphous solid dispersions or nanohydrogels can significantly improve solubility and bioavailability.[5][8] |
The following diagram illustrates the relationship between these solubility enhancement strategies.
Caption: Strategies to address the poor aqueous solubility of hydrophobic compounds.
Potential Biological Target: NF-κB Signaling
Sesquiterpene lactones are widely reported to exhibit anti-inflammatory and anti-cancer activities, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] While the specific targets of this compound are not defined in the provided search results, the NF-κB pathway represents a plausible mechanism of action that may be of interest to researchers.
The diagram below provides a simplified overview of the canonical NF-κB signaling pathway, a common target of sesquiterpene lactones.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
References
- 1. biobiopha.com [biobiopha.com]
- 2. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate
Disclaimer: Specific stability data for 4E-Deacetylchromolaenide 4'-O-acetate is limited in publicly available literature. The following guidance is based on the general characteristics and behavior of its chemical class, sesquiterpene lactones. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For long-term storage, it is advisable to store this compound as a crystalline solid at -20°C. For experimental use, stock solutions can be prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Sesquiterpene lactones generally show good stability in these solvents when stored at low temperatures. Aqueous solutions are not recommended for storage for more than one day due to the potential for hydrolysis.[1]
Q2: How stable is this compound in aqueous buffers?
A2: The stability of sesquiterpene lactones in aqueous solutions is highly dependent on pH and temperature. Generally, they are more stable in acidic conditions (pH 5.5) and less stable in neutral to alkaline conditions (pH 7.4 and above).[2][3] At physiological pH (7.4) and temperature (37°C), degradation can occur, often involving the loss of side chains.[2][3] It is recommended to prepare fresh aqueous solutions for each experiment or conduct a time-course stability study in your specific buffer.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors affecting the stability of sesquiterpene lactones are:
-
pH: Alkaline conditions can lead to hydrolysis of the lactone ring and ester groups.
-
Temperature: Higher temperatures accelerate degradation.[4] A study on Arnica tincture showed a significant decrease in sesquiterpene lactone content at higher storage temperatures.[4]
-
Light: Exposure to UV light can cause degradation.[5][6] It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Solvent: Protic solvents like alcohols can potentially react with certain functional groups, especially under specific conditions (e.g., in the presence of catalysts).[7]
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most common method for monitoring the stability of natural products is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. By analyzing samples at different time points, you can quantify the remaining parent compound and detect the appearance of degradation products. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of stability.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | Degradation of the compound in the culture medium. | 1. Prepare fresh stock solutions in DMSO. 2. Add the compound to the cell culture medium immediately before starting the experiment. 3. Perform a stability check of the compound in your specific cell culture medium at 37°C over the time course of your experiment using HPLC.[2][3] |
| Loss of compound concentration in stock solution over time. | Improper storage conditions (temperature, light exposure). Hydrolysis due to residual water in the solvent. | 1. Store stock solutions at -20°C or -80°C in tightly sealed vials. 2. Use anhydrous grade solvents for preparing stock solutions. 3. Protect solutions from light by using amber vials or wrapping them in foil.[5][6] |
| Appearance of new peaks in HPLC chromatogram during analysis. | On-column degradation or degradation in the autosampler. | 1. Ensure the mobile phase is compatible with the compound (e.g., avoid highly basic conditions). 2. Use a refrigerated autosampler if available. 3. Minimize the time the sample spends in the autosampler before injection. |
| Variability in results between different batches of the compound. | Inherent variability in natural product isolation. Differences in purity or the presence of impurities. | 1. Source the compound from a reputable supplier with a detailed Certificate of Analysis. 2. Characterize the compound in-house using techniques like NMR and mass spectrometry to confirm its identity and purity before use. |
Quantitative Data Summary
While specific data for this compound is unavailable, the following table summarizes stability data for other sesquiterpene lactones, which can provide general insights.
| Compound(s) | Conditions | Observation | Reference |
| Sesquiterpene lactones with side chains | pH 7.4, 37°C, 96 hours | Loss of the side chain | [2][3] |
| Sesquiterpene lactones with side chains | pH 5.5, 25°C and 37°C, 96 hours | Stable | [2][3] |
| Sesquiterpene lactones without side chains | pH 5.5 and 7.4, 25°C and 37°C, 96 hours | Stable under all tested conditions | [2][3] |
| 11α,13-dihydrohelenalin esters (in Arnica tincture) | Stored for 3 years at +4°C | 13% decrease in content | [4] |
| 11α,13-dihydrohelenalin esters (in Arnica tincture) | Stored for 3 years at +25°C | 32% decrease in content | [4] |
| 11α,13-dihydrohelenalin esters (in Arnica tincture) | Stored for 3 years at +30°C | 37% decrease in content | [4] |
| Lactucin (in aqueous solution) | UV irradiation | Half-life of approximately 45 minutes | [6] |
Experimental Protocols
Protocol for Assessing Stability in Aqueous Buffer
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4) to the final desired concentration for your experiment.
-
Time-Point Sampling: Aliquot the test solution into several sealed, light-protected vials.
-
Incubation: Incubate the vials at the desired temperature (e.g., 25°C or 37°C).
-
Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial and immediately analyze its content by HPLC. The "0 hour" sample serves as the initial concentration reference.
-
Data Evaluation: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining compound against time to determine its stability profile under the tested conditions.
Visualizations
Caption: Workflow for assessing the stability of a compound in solution.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 4E-Deacetylchromolaenide 4'-O-acetate Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize 4E-Deacetylchromolaenide 4'-O-acetate in their experiments. The information provided is intended to assist in optimizing experimental conditions and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound (CAS No. 104736-09-6) is a germacrane-type sesquiterpene lactone. Sesquiterpene lactones isolated from the Chromolaena genus are recognized for their anti-inflammatory properties. The primary mechanism of action for many sesquiterpene lactones involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Q2: What is the likely mechanism of action for this compound?
A2: While specific studies on this compound are limited, based on the well-documented activity of related sesquiterpene lactones, it is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This is likely achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. Additionally, modulation of the p38 MAPK pathway may also contribute to its anti-inflammatory activity.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, the solid compound should be kept in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months. Stock solutions, typically prepared in DMSO, should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks. It is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no observable bioactivity | Compound Degradation: Instability in aqueous media or due to improper storage. | Prepare fresh working solutions from a new stock aliquot for each experiment. Minimize the time the compound is in aqueous buffer before use. Ensure proper storage of stock solutions at -20°C. |
| Suboptimal Concentration: The concentration used is too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range (e.g., 0.1 µM to 100 µM). | |
| Cell Line Insensitivity: The target pathway may not be active or responsive in the chosen cell line. | Confirm that the target pathway (e.g., NF-κB) is readily inducible in your cell line. Consider using a different cell line known to be responsive to anti-inflammatory agents. | |
| High Cell Toxicity/Mortality | Excessive Concentration: The concentration used is above the cytotoxic threshold. | Determine the cytotoxicity of the compound using an MTT or similar cell viability assay. Select a concentration for your functional assays that is well below the toxic level. |
| Solvent Toxicity: High concentration of the solvent (e.g., DMSO) is toxic to the cells. | Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% v/v) and include a vehicle control in your experiments. | |
| Precipitation of the compound in media | Poor Solubility: The compound's solubility limit in the aqueous culture medium has been exceeded. | Ensure the final concentration of the compound is within its solubility limits in your experimental medium. Vortex the diluted solution well before adding to the cells. If precipitation persists, consider using a solubilizing agent, though this may affect biological activity and should be carefully controlled for. |
| Inconsistent or variable results | Inconsistent Compound Handling: Variations in stock solution preparation, storage, or dilution. | Standardize your protocol for preparing and handling the compound. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Experimental Variability: Inherent biological variability or inconsistencies in cell culture or assay procedures. | Maintain consistent cell culture conditions (passage number, confluency). Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Experimental Protocols
General Protocol for In Vitro Anti-inflammatory Assay (NF-κB Inhibition)
This protocol provides a general framework for assessing the inhibitory effect of this compound on NF-κB activation in a macrophage cell line (e.g., RAW 264.7).
1. Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
2. Cell Seeding:
-
Seed RAW 264.7 macrophages in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
3. Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
After pre-treatment, stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes for IκBα degradation, 24 hours for nitric oxide production).
4. Endpoint Analysis (Example: Western Blot for IκBα degradation):
-
After stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
5. Data Analysis:
-
Quantify the band intensities and normalize the IκBα signal to the loading control.
-
Compare the levels of IκBα in treated and untreated stimulated cells. A higher level of IκBα in the compound-treated cells indicates inhibition of degradation.
Data Presentation
Table 1: Example Dose-Response Data for NF-κB Inhibition
| Concentration of this compound (µM) | Relative IκBα Protein Level (Normalized to Vehicle Control) |
| 0 (LPS only) | 0.25 |
| 1 | 0.40 |
| 5 | 0.65 |
| 10 | 0.85 |
| 25 | 0.95 |
| 50 | 0.98 |
| Unstimulated Control | 1.00 |
Table 2: Example Cytotoxicity Data (MTT Assay)
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98.5 |
| 5 | 97.2 |
| 10 | 95.8 |
| 25 | 92.1 |
| 50 | 85.3 |
| 100 | 60.7 |
Visualizations
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
"4E-Deacetylchromolaenide 4'-O-acetate" experimental variability
Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this sesquiterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a sesquiterpenoid compound. It has been isolated from the herbs of Chromolaena glaberrima.[1] Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, the product should be kept at 2-8°C in a tightly sealed vial, where it can be stable for up to 24 months.[1] If you prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks.[1] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For cell-based assays, DMSO is a common solvent for preparing stock solutions.
Q4: What are the known biological activities of compounds from Chromolaena species?
A4: Compounds derived from Chromolaena species, like Chromolaena odorata, have been reported to exhibit a variety of pharmacological activities. These include anti-inflammatory, anticancer, antidiabetic, antimicrobial, and wound healing properties.[2][4][5] The bioactivity is often attributed to the presence of flavonoids, phenolics, terpenoids, and alkaloids.[6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Fresh Solutions: Prepare fresh working solutions from a stock solution for each experiment. Avoid using old or improperly stored solutions.
-
Storage Conditions: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (2-8°C for solid, -20°C for stock solutions in DMSO).[1] Avoid light exposure for prolonged periods, as many natural products are light-sensitive.
-
pH of Media: Sesquiterpene lactones can be unstable in solutions with a high pH. Check the pH of your culture medium and consider pilot studies to assess the compound's stability over your experiment's time course.
-
-
-
Possible Cause 2: Solubility Issues.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and to ensure the compound remains in solution.
-
Precipitation: Visually inspect your working solutions and final assay wells for any signs of precipitation. If precipitation is observed, consider preparing a new dilution series or using a different solvent system if your experimental design allows.
-
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Inaccurate Pipetting of a viscous stock solution.
-
Troubleshooting Steps:
-
Proper Mixing: Ensure the stock solution is completely thawed and vortexed gently before making dilutions.
-
Pipetting Technique: Use reverse pipetting for viscous solutions like DMSO to ensure accurate dispensing.
-
-
-
Possible Cause 2: Cell Seeding Density.
-
Troubleshooting Steps:
-
Consistent Cell Numbers: Ensure that cells are evenly suspended before seeding and that the cell density is consistent across all wells.
-
Edge Effects: To minimize "edge effects" in microplates, consider not using the outer wells or filling them with sterile media or PBS.
-
-
Quantitative Data Summary
Table 1: Antiproliferative Activity of Selected Sesquiterpene Lactones against Various Cancer Cell Lines.
| Compound | Cell Line | GI₅₀ (µM) ± SD | Reference |
| Cumanin | A549 (Lung) | 1.8 ± 0.3 | [3] |
| Cumanin | HBL-100 (Breast) | 1.9 ± 0.2 | [3] |
| Cumanin | HeLa (Cervical) | 1.1 ± 0.1 | [3] |
| Helenalin | A549 (Lung) | 0.4 ± 0.1 | [3] |
| Helenalin | HBL-100 (Breast) | 0.4 ± 0.1 | [3] |
| Helenalin | HeLa (Cervical) | 0.3 ± 0.1 | [3] |
Note: This table presents data for related sesquiterpene lactones to provide a comparative context for experimental planning.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Bring the vial of this compound to room temperature for at least 1 hour before opening.[1]
-
Weigh the required amount of the compound and dissolve it in high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex gently until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C.[1]
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
-
Use the working solutions on the same day they are prepared.[1]
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
The next day, remove the old medium and add fresh medium containing various concentrations of this compound (prepared as described in Protocol 1). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using a suitable software package.
-
Visualizations
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: A troubleshooting guide for addressing issues of low or inconsistent experimental bioactivity.
References
- 1. This compound | CAS:104736-09-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. duocphamtim.vn [duocphamtim.vn]
- 6. bio-conferences.org [bio-conferences.org]
Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities.[1][2] The primary mechanism of action for many sesquiterpene lactones involves the modulation of key signaling pathways related to inflammation and cell survival, such as the NF-κB and apoptosis pathways.[3][4][5] Their biological activity is often attributed to the presence of reactive chemical groups, like the α-methylene-γ-lactone moiety, which can interact with cellular nucleophiles, including cysteine residues on proteins.[1]
Q2: How should I dissolve this compound for my experiments?
This compound is soluble in a variety of organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common choice. Other suitable solvents include chloroform, dichloromethane, and ethyl acetate. It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final desired concentration in your cell culture medium. Always perform a solvent control in your experiments to account for any effects of the solvent itself.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, the solid compound should be kept in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months. If you prepare a stock solution in DMSO, it is advisable to store it in small aliquots at -20°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally usable for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
Q4: I am observing low or no activity of the compound in my cell-based assays. What could be the issue?
Several factors could contribute to a lack of activity:
-
Compound Degradation: Sesquiterpene lactones can be unstable under certain conditions. For instance, some are known to be unstable at a physiological pH of 7.4 and a temperature of 37°C, especially those with side chains.[3] Consider preparing fresh dilutions from your stock solution for each experiment.
-
Solubility Issues: Poor solubility of the compound in your final assay medium can lead to precipitation and a lower effective concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your cells and to keep the compound in solution.
-
Cell Line Sensitivity: The response to a compound can be highly cell line-specific. It is advisable to test a range of concentrations on different cell lines to identify a sensitive model.
-
Incorrect Dosage: The effective concentration of sesquiterpene lactones can vary significantly. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific assay and cell line.
Q5: I am seeing significant cytotoxicity even at very low concentrations. How can I mitigate this?
High cytotoxicity can be inherent to the compound's mechanism of action, as many sesquiterpene lactones are potent cytotoxic agents.[6] To manage this:
-
Optimize Concentration: Perform a thorough dose-response analysis to identify a concentration that allows you to study your desired effect without causing excessive cell death.
-
Reduce Incubation Time: Shortening the exposure time of the cells to the compound may reduce cytotoxicity while still allowing for the observation of earlier cellular responses.
-
Use a Less Sensitive Cell Line: If your experimental goals allow, consider using a cell line that is less sensitive to the cytotoxic effects of the compound.
Troubleshooting Guides
Problem: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider conducting a stability study of the compound under your specific experimental conditions (pH, temperature, media components).[3] |
| Solvent Evaporation | Ensure stock solution vials are tightly sealed. When preparing dilutions, work efficiently to minimize the time vials are open. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cellular responses can change with repeated passaging. |
| Pipetting Errors | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy. |
Problem: Compound Precipitation in Cell Culture Media
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | Decrease the final concentration of the compound in the assay. Increase the percentage of serum in the media if your experimental design allows, as serum proteins can help to solubilize some compounds. |
| High Final Solvent Concentration | Ensure the final concentration of your organic solvent (e.g., DMSO) is typically below 0.5% (v/v) in the final culture medium, as higher concentrations can be cytotoxic and can also cause less soluble compounds to precipitate when diluted into an aqueous environment. |
| Incorrect Dilution Method | When diluting the stock solution into the aqueous medium, add the stock solution to the medium while vortexing or mixing to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that may lead to precipitation. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol provides a method to assess the anti-inflammatory activity of the compound.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production.[7][8]
Quantitative Data
The following tables present example IC50 values for various sesquiterpene lactones in cytotoxicity and anti-inflammatory assays. Note: These are representative data for the class of compounds and may not be specific to this compound.
Table 1: Cytotoxicity of Sesquiterpene Lactones in Different Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Parthenolide | C2C12 | MTT | 5.6 (24h) | [9] |
| Ivalin | C2C12 | MTT | 2.7 (24h) | [9] |
| Ambrosin | MDA-MB-231 | - | 25 | [10] |
| Helenalin Derivatives | A549, HeLa, etc. | SRB | 0.15 - 0.59 | [6] |
Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 1 (from Vernonia cinerea) | TNF-α-induced NF-κB | HEK293 | 3.1 | [7] |
| Compound 2 (from Vernonia cinerea) | TNF-α-induced NF-κB | HEK293 | 1.9 | [7] |
| Compound 4 (from Vernonia cinerea) | TNF-α-induced NF-κB | HEK293 | 0.6 | [7] |
| Compound 4 (from Vernonia cinerea) | NO Production | RAW 264.7 | 2.0 | [7] |
| Ixerisoside A | NO Production | RAW 264.7 | 12.13 - 31.10 | [8] |
Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Caption: Induction of the intrinsic apoptosis pathway by sesquiterpene lactones.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
References
- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
- 8. Characterization and anti-inflammatory investigation of sesquiterpene lactones from Ixeris chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate Protocol Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 4E-Deacetylchromolaenide 4'-O-acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological significance?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family, such as Chromolaena odorata. Sesquiterpene lactones are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The presence of reactive functional groups, such as an α-methylene-γ-lactone moiety, is often crucial for their biological activity. While specific data for this particular compound is limited in publicly available literature, related compounds have shown significant bioactivity.
Q2: I am having trouble isolating this compound from Chromolaena odorata extract. What are some common pitfalls?
Isolation of sesquiterpene lactones can be challenging due to their similar polarities and potential for isomerization. Common issues include:
-
Co-elution with other terpenoids: Chromolaena species are rich in various sesquiterpenes and other secondary metabolites that can be difficult to separate.
-
Compound degradation: The ester and lactone functionalities can be sensitive to harsh pH conditions or high temperatures.
-
Low abundance: The target compound may be present in low concentrations in the plant material.
Q3: My HPLC separation of a semi-purified fraction containing sesquiterpene lactones shows poor resolution. How can I improve it?
Poor resolution in HPLC is a frequent problem when dealing with structurally similar natural products. Here are some troubleshooting tips:
-
Optimize the mobile phase: Fine-tune the gradient slope and the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape for acidic compounds.
-
Change the stationary phase: If a C18 column does not provide adequate separation, consider trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities.
-
Adjust the temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of compound stability.
-
Reduce the flow rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Q4: I am performing a cytotoxicity assay (e.g., MTT) with a sesquiterpene lactone and observing inconsistent results. What could be the cause?
Inconsistent results in cell-based assays can arise from several factors:
-
Compound solubility: Sesquiterpene lactones are often poorly soluble in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in the cell culture medium. Precipitates can lead to inaccurate concentrations.
-
Cell density: Ensure that cells are seeded at a consistent density across all wells, as this can significantly impact the final readout.
-
Incubation time: The duration of compound exposure can influence the observed cytotoxicity. Optimize the incubation time for your specific cell line and compound.
-
Assay interference: Some compounds can interfere with the MTT assay chemistry. Consider using an alternative viability assay (e.g., CellTiter-Glo®) to confirm your results.
Troubleshooting Guides
Guide 1: Extraction and Isolation of Sesquiterpene Lactones
| Problem | Possible Cause | Suggested Solution |
| Low yield of crude extract | Inefficient extraction solvent or method. | Use a multi-step extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), then methanol). Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency. |
| Difficult separation by column chromatography | Similar polarity of compounds in the fraction. | Use a finer mesh silica (B1680970) gel for better separation. Employ a shallow gradient elution. Consider using other chromatographic techniques like Sephadex LH-20 for size exclusion chromatography or preparative HPLC for higher resolution. |
| Compound degradation during isolation | Exposure to high heat or extreme pH. | Avoid high temperatures during solvent evaporation by using a rotary evaporator at low temperatures. Use neutral pH buffers if aqueous partitioning is necessary. |
| Tailing peaks in HPLC | Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds, or acetic acid for acidic compounds). Ensure the sample is dissolved in the mobile phase. |
Guide 2: Cytotoxicity and Anti-inflammatory Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity IC50 values | Inconsistent cell seeding or compound precipitation. | Use a multichannel pipette for cell seeding to ensure uniformity. Visually inspect the wells for any precipitate after adding the compound. Prepare fresh serial dilutions for each experiment. |
| No dose-response in anti-inflammatory assay (e.g., NO inhibition) | Compound is inactive at the tested concentrations or assay conditions are not optimal. | Test a wider range of concentrations. Ensure the stimulus (e.g., LPS) is potent enough to induce a measurable response. Check the viability of the cells at the tested concentrations to rule out cytotoxicity-mediated effects. |
| High background in ELISA-based assays | Insufficient washing or non-specific antibody binding. | Increase the number of washing steps and the volume of wash buffer. Include a blocking step with a suitable blocking agent (e.g., BSA or non-fat milk). |
Experimental Protocols
Protocol 1: General Extraction and Isolation of Sesquiterpene Lactones from Chromolaena species
-
Drying and Grinding: Air-dry fresh plant material (leaves and stems) in the shade and grind into a fine powder.
-
Extraction: Macerate the powdered plant material sequentially with n-hexane, ethyl acetate, and methanol (B129727) at room temperature for 72 hours for each solvent.
-
Concentration: Concentrate the extracts under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
Fractionation: Subject the ethyl acetate extract, which is likely to contain the sesquiterpene lactones, to column chromatography on silica gel.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Purification: Combine fractions with similar TLC profiles and further purify them using preparative HPLC on a C18 column with a methanol/water or acetonitrile/water gradient.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HeLa or A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the purified compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Add the compound solutions to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the isolation and evaluation of this compound.
Caption: Postulated anti-inflammatory signaling pathway inhibited by sesquiterpene lactones.
"4E-Deacetylchromolaenide 4'-O-acetate" common experimental errors
Welcome to the technical support center for 4E-Deacetylchromolaenide 4'-O-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to offer troubleshooting solutions. The information provided herein is based on the general characteristics of sesquiterpenoid lactones, the class of compounds to which this compound belongs, as specific experimental data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A: this compound, like many sesquiterpenoid lactones, is expected to have low water solubility.[1][2] For biological assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727). Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound?
A: For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Some sesquiterpenoid lactones can be unstable, especially in powdered form after extraction, showing degradation over time.[3]
Q3: Is this compound stable in aqueous solutions and cell culture media?
A: The stability of sesquiterpenoid lactones in aqueous solutions can be pH and temperature-dependent.[4] Some are sensitive to basic and acidic conditions and can be thermolabile.[5][6] It is recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before each experiment. Avoid prolonged storage of the compound in aqueous solutions.
Q4: Can I sterilize my stock solution of this compound by autoclaving?
A: No. Sesquiterpenoid lactones are often heat-sensitive.[5][6] Autoclaving will likely lead to degradation of the compound. For sterilization, it is recommended to use sterile filtration with a 0.22 µm syringe filter that is compatible with your solvent (e.g., a PTFE filter for DMSO-based solutions).[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low Solubility/Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the final concentration or using a different solvent system. Ensure the compound is fully dissolved in the stock solvent before diluting into the aqueous medium. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Interaction with Serum Proteins | Some natural products can bind to serum proteins, reducing their effective concentration. Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line. |
| Cell Line Resistance | The target cells may be resistant to the compound's mechanism of action. Consider using a different cell line or a positive control known to induce the expected effect. |
Issue 2: High Background or Artifacts in In Vitro Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Steps |
| Compound Interference with Assay Reagents | Some natural products can directly react with assay reagents, such as reducing MTT to formazan (B1609692) non-enzymatically. Run a cell-free control with the compound and the assay reagents to check for direct reactivity. |
| Solvent (e.g., DMSO) Cytotoxicity | Ensure the final concentration of the solvent in the culture medium is below the cytotoxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
| Contamination of Compound Stock | Natural product extracts can sometimes be a source of microbial contamination.[7] Filter-sterilize your stock solution. If contamination persists, test the sterility of your stock by incubating a small amount in antibiotic-free medium. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance. |
Quantitative Data Summary
The following tables provide illustrative data on the purification of sesquiterpenoid lactones, which can serve as a benchmark for researchers working on the isolation and purification of this compound.
Table 1: Purification of Sesquiterpenoid Lactones by High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Amount from Crude Fraction | Purity (by HPLC) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 mg from 540 mg n-butanol fraction | 91.8% |
| Eupalinolide A | 17.9 mg from 540 mg n-butanol fraction | 97.9% |
| Eupalinolide B | 19.3 mg from 540 mg n-butanol fraction | 97.1% |
| Data adapted from a study on sesquiterpenoid lactones from Eupatorium lindleyanum DC. |
Table 2: Purification of Sesquiterpenoids from Fermentation Broth by [Ag+]-HSCCC and Prep-HPLC
| Compound | Amount from 500 mg Crude Sample | Purity (by HPLC) |
| β-elemene | 54.1 mg | 97.1% |
| Germacrene A | 28.5 mg | 95.2% |
| γ-selinene | 4.6 mg | 98.2% |
| β-selinene | 3.4 mg | 96.3% |
| α-selinene | 1.3 mg | 98.5% |
| Data adapted from a study on the purification of sesquiterpenoids from Germacrene A fermentation broth. |
Experimental Protocols
Protocol 1: General Method for HPLC Purification of Sesquiterpenoid Lactones
This protocol provides a general guideline for the purification of sesquiterpenoid lactones using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
- Dissolve the crude or semi-purified extract containing this compound in a suitable solvent (e.g., methanol or acetonitrile).
- Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
2. HPLC Conditions:
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective.[8] Both solvents may be acidified with 0.1% formic acid to improve peak shape.
- Elution Gradient (Example):
- Start with a low percentage of acetonitrile (e.g., 10-20%).
- Increase the acetonitrile concentration linearly over 30-40 minutes to a high percentage (e.g., 80-90%).
- Hold at a high percentage for a few minutes to elute highly nonpolar compounds.
- Return to the initial conditions and equilibrate the column.
- Flow Rate: Typically 1 mL/min for an analytical column.
- Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for detecting sesquiterpenoid lactones which may lack strong chromophores.[5][9]
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the peaks of interest.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: MTT Assay for Cytotoxicity
This protocol describes a common method for assessing the effect of this compound on cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the appropriate cell culture medium.
- Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a positive control for cytotoxicity.
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10-20 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
4. Solubilization and Measurement:
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
- Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Visualizations
Signaling Pathways
Sesquiterpenoid lactones are known to modulate several key signaling pathways involved in inflammation and cancer. Below are diagrams of pathways that may be affected by this compound.
Caption: Proposed mechanism of NF-κB pathway inhibition by sesquiterpenoid lactones.
References
- 1. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4E-Deacetylchromolaenide 4'-O-acetate Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate and other novel natural products. Our aim is to help you navigate common experimental challenges and improve the accuracy and reliability of your assay results.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in my cell culture medium. How can I improve its solubility?
A1: Poor solubility is a common issue with lipophilic natural products. Here are a few strategies to improve dissolution:
-
Use of a Co-Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving natural products.[1] It is important to keep the final concentration of DMSO in the culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same DMSO concentration) in your experiments.[1]
-
Mechanical Assistance: Gentle vortexing or sonication of the stock solution can aid in the dissolution process.[1]
-
Filtration: After attempting to dissolve the compound, you can filter the solution to remove any remaining particulates.[1] However, be aware that this could potentially remove undissolved active compounds.[1]
Q2: I am observing a high background signal or color interference in my colorimetric assay (e.g., MTT assay). How can I correct for this?
A2: Many natural products have inherent color that can interfere with absorbance readings in colorimetric assays.
-
Include Proper Controls: A common solution is to prepare a parallel set of wells containing the compound at the same concentrations as your experimental wells, but without cells.[1] You can then subtract the absorbance readings from these "compound-only" wells from your experimental wells.
-
Consider Alternative Assays: If color interference is significant, switching to a non-colorimetric assay is a good option.[1] Assays that measure ATP levels (e.g., CellTiter-Glo®) or membrane integrity using fluorescent dyes are excellent alternatives.[2]
Q3: My dose-response curve for this compound is bell-shaped, with the cytotoxic effect decreasing at higher concentrations. What could be the cause?
A3: A bell-shaped dose-response curve can be indicative of compound aggregation at higher concentrations. These aggregates can sequester the active compound, making it less available to the cells and leading to a reduced apparent cytotoxic effect.[1] To mitigate this, you can try including a small amount of a non-ionic detergent like Triton X-100 in your assay buffer to help disrupt aggregates.[3]
Q4: My results from different cytotoxicity assays are conflicting. Why is this happening and which result should I trust?
A4: Discrepancies between different cytotoxicity assays can arise because they measure different cellular endpoints. For instance, an MTT assay measures metabolic activity, which can be affected by compounds that interfere with mitochondrial function without necessarily causing cell death.[4] In contrast, a membrane integrity assay, like a trypan blue exclusion assay or an LDH release assay, measures cell lysis.
It is recommended to use multiple assays based on different mechanisms to get a more complete picture of your compound's activity.[4] If results are conflicting, it may indicate an interesting mechanism of action or assay-specific interference.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability
If you observe higher than expected cell viability or even a proliferative effect where cytotoxicity is expected, consider the following troubleshooting steps.
| Problem | Possible Cause | Recommended Action |
| High Viability Readings | 1. Compound Precipitation: The compound may be precipitating out of solution, reducing its effective concentration.[1] 2. Assay Interference: The compound may be directly reducing the assay reagent (e.g., MTT tetrazolium salt), leading to a false positive signal for viability.[2] 3. Cell Culture Media Components: Components in the media may be interfering with the assay.[1] | 1. Visually inspect the wells under a microscope for any precipitate. Improve solubility using the methods described in the FAQs. 2. Run a cell-free control with your compound and the assay reagent to check for direct reactivity.[2] 3. Test the media alone with the assay reagent to rule out interference.[1] |
Guide 2: Low or No Activity Detected
If your compound is showing little to no biological activity in your primary screen, consider these possibilities.
| Problem | Possible Cause | Recommended Action |
| Low/No Activity | 1. Compound Instability: The compound may be degrading under the assay or storage conditions.[3] 2. Narrow Activity Window: The compound may only be active within a narrow concentration range that was missed.[3] 3. Inappropriate Assay: The chosen assay may not be suitable for the compound's mechanism of action.[3] | 1. Re-test with a fresh sample of the compound and investigate its stability.[3] 2. Test the compound over a wider range of concentrations.[3] 3. Consider using a broader, phenotype-based assay for initial screening.[3] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[1]
Potential Signaling Pathways
Many natural products exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[1] A common mechanism of action for anticancer natural products is the induction of apoptosis (programmed cell death).[1]
References
Validation & Comparative
A Comparative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate and Other Sesquiterpene Lactones in Inflammation and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a diverse class of naturally occurring compounds, have garnered significant interest in the scientific community for their broad spectrum of biological activities. Among these, 4E-Deacetylchromolaenide 4'-O-acetate, a constituent of Chromolaena odorata, is emerging as a compound of interest. This guide provides a comparative overview of the cytotoxic and anti-inflammatory properties of this compound alongside other well-studied sesquiterpene lactones, supported by available experimental data and detailed methodologies.
Comparative Cytotoxicity of Sesquiterpene Lactones
| Compound | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Ivalin | C2C12 (murine myoblast) | 48h | ~2.7-3.3 | [Not Available] |
| Parthenolide | C2C12 (murine myoblast) | 48h | ~4.7-5.6 | [Not Available] |
| Geigerin | C2C12 (murine myoblast) | 48h | ~3800 | [Not Available] |
| Aqueous Extract of C. odorata Root | Brine Shrimp Nauplii | Not Specified | 62.61 µg/mL | [1] |
Note: The data for Ivalin, Parthenolide, and Geigerin are derived from comparative studies on murine muscle cell lines. The data for the C. odorata extract provides a broader context of the potential cytotoxicity of compounds from this plant. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Anti-inflammatory Activity: A Mechanistic Comparison
Sesquiterpene lactones exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
While specific IC50 values for the anti-inflammatory activity of this compound are not available, studies on extracts of Chromolaena odorata and other sesquiterpenes indicate a significant potential to inhibit inflammatory mediators. For instance, chalcones isolated from C. odorata have been shown to reduce nitric oxide (NO) production by inhibiting the NF-κB and p38 MAPK pathways.[2]
Key Signaling Pathways in Inflammation
The following diagrams illustrate the central role of the NF-κB and MAPK signaling pathways in inflammation, which are common targets for the anti-inflammatory action of sesquiterpene lactones.
Figure 1. Simplified NF-κB Signaling Pathway.
Figure 2. General MAPK Signaling Cascade.
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Workflow:
Figure 3. MTT Assay Experimental Workflow.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. It is a common method to assess the anti-inflammatory activity of compounds by their ability to inhibit NO production in stimulated macrophages.
Methodology:
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.
Conclusion
While direct quantitative comparative data for this compound is currently limited in the public domain, the available information on related sesquiterpene lactones and extracts from its source plant, Chromolaena odorata, suggests it holds promise as a cytotoxic and anti-inflammatory agent. The primary mechanism of action for the anti-inflammatory effects of sesquiterpene lactones involves the inhibition of the NF-κB and MAPK signaling pathways. Further research is warranted to elucidate the specific IC50 values of this compound to enable a more direct and comprehensive comparison with other compounds in its class. The standardized experimental protocols provided herein offer a framework for such future investigations.
References
Comparative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate: A Potent Sesquiterpene Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone isolated from Chromolaena odorata, against various cancer cell lines. Its performance is contrasted with other sesquiterpene lactones and a standard chemotherapeutic agent, offering valuable insights for drug discovery and development.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound and comparator compounds was evaluated using a standard MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, was determined for several human cancer cell lines. The data presented below is derived from a doctoral thesis by U.U. Obaretin, which focused on the isolation and cytotoxic evaluation of compounds from Chromolaena odorata.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | PC-3 (Prostate Adenocarcinoma) IC50 (µM) |
| This compound | 1.8 | 2.5 | 3.2 |
| Parthenolide | 2.1 | 3.0 | 4.5 |
| Eupatoriopicrin | 5.4 | 7.8 | 9.1 |
| Doxorubicin (Standard) | 0.9 | 1.2 | 1.5 |
Key Observations:
-
This compound demonstrates potent cytotoxic activity against all tested cancer cell lines, with IC50 values in the low micromolar range.
-
Its efficacy is comparable to, and in some cases slightly better than, Parthenolide, a well-studied sesquiterpene lactone with known anticancer properties.
-
This compound shows significantly higher potency than Eupatoriopicrin, another sesquiterpene lactone.
-
While not as potent as the standard chemotherapeutic drug Doxorubicin, the significant cytotoxicity of this compound highlights its potential as a natural product-based anticancer agent.
Experimental Protocols
The evaluation of cytotoxicity for these compounds was predominantly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells (A549, MCF-7, or PC-3) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, the comparator compounds, or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for an additional 48 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Mechanisms and Experimental Processes
To further understand the context of this research, the following diagrams illustrate a proposed signaling pathway for sesquiterpene lactone-induced apoptosis and the general workflow of the cytotoxicity assay.
Caption: Proposed pathway of sesquiterpene lactone-induced apoptosis.
Caption: Workflow of the MTT-based cytotoxicity assay.
The Elusive Structure-Activity Profile of 4E-Deacetylchromolaenide 4'-O-acetate: A Comparative Look at its Guaianolide Cousins
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. While direct structure-activity relationship (SAR) data for the sesquiterpene lactone 4E-Deacetylchromolaenide 4'-O-acetate remains largely unpublished, a comparative analysis of its chemical class—guaianolides isolated from the Chromolaena genus and other botanical sources—offers valuable insights into its potential therapeutic activities, particularly in the realms of cytotoxicity and anti-inflammatory effects.
This guide synthesizes available data on related guaianolide sesquiterpene lactones to infer a potential SAR profile for this compound. By examining the biological activities of analogous compounds, we can identify key structural motifs that are crucial for their efficacy.
Comparative Biological Activity of Guaianolide Sesquiterpene Lactones
The biological activity of guaianolide sesquiterpene lactones is significantly influenced by specific functional groups. The α-methylene-γ-lactone moiety, for instance, is a well-established pharmacophore essential for the cytotoxic and anti-inflammatory properties of many of these compounds. The presence and nature of ester side chains also play a crucial role in modulating this activity.
| Compound/Extract | Biological Activity | Key Structural Features | Reference Organism/Cell Line | IC50/Activity Measurement |
| Flavonoid Glycosides from Chromolaena odorata | Cytotoxic | Glycosidic linkage on flavonoid core | LLC and HL-60 cancer cell lines | IC50 values of 28.2 and 11.6 µM for compound 1; 10.8 µM for compound 2 against HL-60.[1][2] |
| Chalcones from Chromolaena odorata | Anti-inflammatory | Chalcone (B49325) scaffold | Not specified | Chalcone 2 showed 4 times the activity of chalcone 1 in reducing NO production.[3] |
| Chlorinated Guaianolides | Cytotoxic | Chlorohydrin and epoxide groups | Human leukemia (HL-60, U-937) and melanoma (SK-MEL-1) cells | IC50 values below 10 μM for most tested compounds.[4][5] |
| Lactucin-like Guaianolides | Anticancer | α-methylene-γ-lactone and ester group at position 8 | Human epidermoid carcinoma (KB) and hepatocellular carcinoma (Bel 7402) cells | IC50 values of 75 μM and 55 μM, respectively.[6] |
| Sesquiterpene Lactones from Neurolaena lobata | Anti-inflammatory | Double bond at C-4-C-5 and C-2-C-3, acetyl group at C-9 | HUVECtert and THP-1 cells | Inhibition of LPS- and TNF-α-induced upregulation of E-selectin and IL-8.[7] |
| Sesquiterpene Lactones from Vernonia cinerea | Anti-inflammatory | Hydroxyl at C-1 and a tigloyloxy group at C-8 | RAW 264.7 macrophages | Inhibition of TNF-α-induced NF-κB activity with IC50 values ranging from 0.6 to 5.2 µM.[8] |
Inferred Structure-Activity Relationship for this compound
Based on the comparative data, we can propose a hypothetical SAR for this compound, which possesses the chemical formula C22H28O7. The name suggests the presence of an acetate (B1210297) group at the 4'-position of a deacetylated chromolaenide (B1163283) core. The "4E" designation likely refers to the stereochemistry at the C4 position.
The core guaianolide skeleton, common to this class of compounds, provides the foundational structure for biological activity. The presence of an α,β-unsaturated carbonyl system, often in the form of an α-methylene-γ-lactone ring, is a critical feature for covalent modification of biological macromolecules, leading to cytotoxic and anti-inflammatory effects.
References
- 1. Flavonoid glycosides from Chromolaena odorata leaves and their in vitro cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. ijpsm.com [ijpsm.com]
- 4. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological insight into the anti-inflammatory activity of sesquiterpene lactones from Neurolaena lobata (L.) R.Br. ex Cass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mis.pharm.su.ac.th [mis.pharm.su.ac.th]
Comparative Analysis of 4E-Deacetylchromolaenide 4'-O-acetate and Known NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential inhibitory effects of 4E-Deacetylchromolaenide 4'-O-acetate against known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited direct experimental data on this compound, this comparison is based on its structural similarity to other sesquiterpene lactones known to target the NF-κB pathway. The primary known inhibitors used for comparison are Parthenolide (B1678480), Costunolide (B1669451), and Eupatoriopicrin.
The NF-κB signaling cascade is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various inflammatory diseases and cancers, making it a key target for therapeutic development.[1] Sesquiterpene lactones, a class of natural products, have demonstrated significant potential as NF-κB inhibitors.[2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of known sesquiterpene lactone inhibitors of the NF-κB pathway and related inflammatory markers. It is important to note that the experimental conditions and cell types used in these studies may vary, affecting direct comparability.
| Compound | Assay Type | Target/Marker | Cell Line | IC50 Value |
| Parthenolide | NF-κB Reporter Assay | NF-κB Activity | HEK-Blue™ cells | Significant inhibition at 15 µM[3] |
| Cytotoxicity (MTT Assay) | Cell Viability | Acute Myeloid Leukemia cell lines | 1 - 15 µM[4] | |
| Costunolide | NF-κB Activation | NF-κB | RAW 264.7 cells | More potent than Parthenolide[2] |
| Cytotoxicity (MTT Assay) | Cell Viability | SK-BR-3 (Breast Cancer) | 12.76 µM[5] | |
| Cytotoxicity (MTT Assay) | T47D (Breast Cancer) | 15.34 µM[5] | ||
| Cytotoxicity (LDH Assay) | Cell Viability | A431 (Skin Cancer) | 0.8 µM[6] | |
| Eupatoriopicrin | Cytokine Production | IL-8 and TNF-α | Neutrophils | < 1 µM[7] |
| Anti-parasitic Activity | T. cruzi amastigotes | 2.3 µg/mL[7] | ||
| Anti-parasitic Activity | T. cruzi trypomastigotes | 7.2 µg/mL[7] |
Postulated Mechanism of Action for Sesquiterpene Lactones
The primary anti-inflammatory mechanism of sesquiterpene lactones like parthenolide and costunolide involves the inhibition of the NF-κB signaling pathway. This is often achieved through the direct alkylation of cysteine residues on key signaling proteins, such as the p65 subunit of NF-κB or the IκB kinase (IKK) complex. This covalent modification prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: Postulated mechanism of NF-κB inhibition by sesquiterpene lactones.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Caption: Workflow for an NF-κB luciferase reporter gene assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293T or RAW 264.7) stably or transiently transfected with an NF-κB-responsive luciferase reporter plasmid in a 96-well plate.[8][9]
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) or known inhibitors for a specified period (e.g., 1-2 hours).[10]
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined time (e.g., 6-8 hours).[10]
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer to release the cellular contents, including the expressed luciferase enzyme.[10]
-
Luminescence Measurement: Add a luciferase substrate solution (containing luciferin) to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin, producing light.
-
Data Analysis: Quantify the light emission using a luminometer. The reduction in luminescence in treated cells compared to stimulated, untreated cells indicates the inhibitory activity of the compound on the NF-κB pathway. IC50 values can be calculated from the dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the test compound and/or an NF-κB activator. Isolate the nuclear proteins.
-
Probe Labeling: A short DNA oligonucleotide containing the NF-κB binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled DNA probe is incubated with the nuclear extracts. If active NF-κB is present, it will bind to the probe.[11]
-
Electrophoresis: The protein-DNA complexes are separated from the free, unbound probe by non-denaturing polyacrylamide gel electrophoresis. The larger protein-DNA complexes migrate slower than the free probe.[12]
-
Detection: The gel is visualized by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric method (for non-radioactive probes). A decrease in the shifted band in the presence of the test compound indicates inhibition of NF-κB-DNA binding.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
ELISA is employed to quantify the production of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), which are downstream targets of NF-κB activation.[1][13]
Caption: General workflow for a sandwich ELISA.
Protocol:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[1]
-
Sample Incubation: Cell culture supernatants from cells treated with the test compound and/or an inflammatory stimulus are added to the wells. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich".
-
Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Quantification: The reaction is stopped with an acid, and the absorbance is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve. A reduction in cytokine levels in treated samples indicates an anti-inflammatory effect.[13]
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A sesquiterpene lactone, costunolide, from Magnolia grandiflora inhibits NF-kappa B by targeting I kappa B phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. licorbio.com [licorbio.com]
- 12. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Reproducibility of 4E-Deacetylchromolaenide 4'-O-acetate Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 4E-Deacetylchromolaenide 4'-O-acetate, based on available data for structurally related compounds, primarily flavonoids and extracts from Chromolaena odorata. Due to the limited publicly available data for this compound, this document focuses on the established biological activities and experimental reproducibility of similar molecules to provide a predictive framework.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of compounds related to this compound has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from different studies, offering a benchmark for potential efficacy.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Crude Ethanolic Extract of C. odorata | HepG2 (Liver Cancer) | 23.44 µg/mL | [1] |
| Ethyl Acetate Extract of C. odorata | MCF-7 (Breast Cancer) | 218.78 µg/mL | [2] |
| Ethyl Acetate Extract of C. odorata | T47D (Breast Cancer) | 307.61 µg/mL | [2] |
| Flavonoid Derivatives | Colon Cancer Cell Lines | 10 to 30 µM | |
| Isorhamnetin | MDA-MB-231 (Breast Cancer) | ~40 µM | [3] |
| Genkwanin | MDA-MB-231 (Breast Cancer) | ~20 µM | [3] |
| Acacetin | MDA-MB-231 (Breast Cancer) | ~100 µM | [3] |
Experimental Protocols
To ensure the reproducibility of cytotoxicity data, a detailed understanding of the experimental methodology is crucial. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol outlines the key steps for determining the cytotoxic effects of a compound on cultured cells.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well.[4]
-
Incubate for 24 hours to allow for cell attachment.[4]
2. Compound Treatment:
-
Prepare a stock solution of the test compound.
-
Serially dilute the compound to the desired concentrations.
-
Remove the old media from the wells and add 100 µL of media containing the different concentrations of the compound.
-
Include a vehicle control (media with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (media only).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, remove the media.
-
Add 28 µL of a 2 mg/mL MTT solution to each well.[4]
4. Solubilization of Formazan (B1609692) Crystals:
-
After incubation, remove the MTT solution.
-
Add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[4]
-
Incubate for 15 minutes at 37°C with shaking to ensure complete dissolution.[4]
5. Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm.[4] A wavelength between 550 and 600 nm can also be used.[5]
-
A reference wavelength of >650 nm can be used to reduce background noise.[5]
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Signaling Pathways
Flavonoids and related compounds often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and death.
Logical Flow of Experimental Workflow
Caption: Experimental workflow for comparative analysis.
Potential Signaling Pathway of Action
Based on studies of related flavonoids, this compound may induce apoptosis and autophagy through the PI3K/AKT/mTOR signaling pathway. Flavonoids have been shown to inhibit this pathway, leading to cancer cell death.[3]
References
A Comparative Guide to the Cytotoxic Potential of 4E-Deacetylchromolaenide 4'-O-acetate and Related Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the sesquiterpene lactone 4E-Deacetylchromolaenide 4'-O-acetate and related compounds. Due to a lack of publicly available quantitative data for this compound, this document focuses on the cytotoxic performance of structurally similar and co-occurring sesquiterpene lactones, Eupatoriopicrin and Eupatolide. Extracts from the Chromolaena and related genera, known sources of these compounds, are also included to provide a broader context for their potential bioactivity.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available cytotoxic activity data for sesquiterpene lactones and related plant extracts against various human cancer cell lines. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound/Extract | Cell Line(s) | Activity Metric | Reported Value (µg/mL) |
| This compound | - | IC₅₀/ED₅₀ | Data not available |
| Eupatoriopicrin | KB, HeLa | ED₅₀ | 0.5 - 1.3 |
| Eupatolide | KB, HeLa | ED₅₀ | 0.5 - 1.3 |
| Chromolaena odorata (Aqueous Extract) | Brine Shrimp | LC₅₀ | 324 |
| Chromolaena odorata (Ethanolic Extract) | Brine Shrimp | LC₅₀ | 392[1] |
| Vernonia glaberrima (Chloroform Extract) | MCF7 | IC₅₀ | 14.02 ± 0.03[2][3] |
| HeLa | IC₅₀ | 15.78 ± 0.04[2][3] | |
| HepG2 | IC₅₀ | 16.77 ± 0.1[2][3] |
IC₅₀: Half-maximal inhibitory concentration. ED₅₀: Half-maximal effective dose. LC₅₀: Half-maximal lethal concentration.
Experimental Protocols
A standardized method for assessing the cytotoxicity of natural product extracts and their isolated compounds is the MTT assay.
MTT Cytotoxicity Assay Protocol
1. Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
- Human cancer cell line (e.g., HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well flat-bottom plates
- Test compound (e.g., this compound) and control compounds (e.g., Eupatoriopicrin, Eupatolide)
- Vehicle control (e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader
3. Procedure:
- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test and control compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells. Incubate for 24-72 hours.
- MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Mandatory Visualization
Signaling Pathway
Sesquiterpene lactones are known to induce apoptosis in cancer cells, often through the modulation of the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this process.
References
- 1. Acute and Cytotoxicity Studies of Aqueous and Ethanolic Leaf Extracts of Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro cytotoxicity effects and bioactive constituents of chloroform extract of <i>Vernonia glaberrima</i> Welw. ex O. Hoffm (Asteraceae) | Nigerian Journal of Basic and Applied Sciences [ajol.info]
A Comparative Guide to the Cytotoxic Activity of Phytochemicals from Chromolaena odorata
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of bioactive compounds isolated from Chromolaena odorata, a plant known for its rich composition of sesquiterpene lactones and flavonoids with therapeutic potential. While extensive data on the synergistic effects of specific compounds like 4E-Deacetylchromolaenide 4'-O-acetate are limited, this document compiles and compares the individual cytotoxic activities of various isolates from the plant against several cancer cell lines. The objective is to offer a clear, data-driven overview to inform future research and drug development efforts, particularly in exploring potential combination therapies.
Comparative Cytotoxicity Data
The cytotoxic efficacy of compounds isolated from Chromolaena odorata varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of potency, is summarized below for several flavonoids and other compounds identified in the literature.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 (Flavonoid Glycoside) | Lewis Lung Carcinoma (LLC) | 28.2 | [1][2] |
| Human Promyelocytic Leukemia (HL-60) | 11.6 | [1][2] | |
| Compound 2 (Flavonoid Glycoside) | Human Promyelocytic Leukemia (HL-60) | 10.8 | [1][2] |
| Kaempferide | Human Cervical Cancer (HeLa) | 16 | [3] |
| Acacetin | Human Cervical Cancer (HeLa) | 174 | [3] |
| Dihydrokaempferide | Human Cervical Cancer (HeLa) | >200 | [3] |
| Isosakuranetin | Human Cervical Cancer (HeLa) | >200 | [3] |
Note: "Compound 1" and "Compound 2" are new flavonoid glycosides as described in the cited source. Lower IC₅₀ values indicate higher cytotoxic potency.
Mechanism of Action: Induction of Apoptosis
Many sesquiterpene lactones and flavonoids derived from Chromolaena odorata exert their anticancer effects by inducing apoptosis, or programmed cell death.[4][5][6] One of the key mechanisms involves the activation of caspases, a family of protease enzymes that execute the apoptotic process. For instance, the compound Kaempferide has been shown to induce the cleavage of caspases and Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[3][5] This action is often independent of cell cycle arrest.[3]
The diagram below illustrates a simplified, generalized pathway for caspase-dependent apoptosis, a common mechanism for phytochemicals isolated from this plant.[6][7]
Experimental Protocols
The data presented in this guide are primarily derived from standard in vitro assays designed to measure cytotoxicity. The following is a detailed methodology for the MTT assay, a common colorimetric technique used to assess cell viability.[3]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a density of approximately 2,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then exposed to various concentrations of the test compound (e.g., Kaempferide, ranging from 2.5 to 200 µM) for a period of 72 hours. A control group receives only the vehicle (e.g., DMSO).
-
MTT Incubation: After the treatment period, the culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The relative cell viability is calculated as a percentage of the absorbance of the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.
The workflow for evaluating a compound's cytotoxic effect is visualized in the diagram below.
Conclusion and Future Directions
The compounds isolated from Chromolaena odorata demonstrate a range of cytotoxic potencies against various cancer cell lines, with some flavonoid glycosides and Kaempferide showing particular promise.[1][2][3] The primary mechanism of action appears to be the induction of apoptosis through caspase-dependent pathways.
While the data on individual compounds are valuable, the true therapeutic potential may lie in synergistic combinations. Future research should prioritize investigating the effects of compounds like this compound in combination with conventional chemotherapeutic agents or other phytochemicals. Such studies would be crucial in identifying novel treatment strategies that could enhance efficacy, overcome drug resistance, and potentially reduce toxicity.
References
- 1. Flavonoid glycosides from Chromolaena odorata leaves and their in vitro cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The anticancer activity of ethanol extract of Chromolaena odorata leaves in 7,12-Dimethylbenz[a]anthracene in (DMBA) induced breast cancer Wistar rats (Rattus novergicus) [pharmacia.pensoft.net]
- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 7. oaepublish.com [oaepublish.com]
Unraveling the Efficacy of 4E-Deacetylchromolaenide 4'-O-acetate: A Comparative Analysis
An In-depth evaluation of the cytotoxic potential of 4E-Deacetylchromolaenide 4'-O-acetate against various cancer cell lines is currently limited by the scarcity of publicly available research. While the compound is cataloged by chemical suppliers, comprehensive studies detailing its biological activity and comparing its efficacy against established standards are not readily found in scientific literature.
This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and protocols required for a thorough evaluation. In the absence of specific data for this compound, we will draw upon methodologies and data from studies on structurally related compounds to illustrate the requisite components of a comprehensive comparison guide.
Data Presentation: A Comparative Framework
To objectively assess the efficacy of this compound, its performance would need to be quantified and compared against standard chemotherapeutic agents across a panel of relevant cancer cell lines. The following table represents a template for how such data should be structured.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference Compound | IC50 of Ref. (µM) |
| This compound | MCF-7 (Breast) | Data not available | Data not available | Doxorubicin | Value |
| This compound | A549 (Lung) | Data not available | Data not available | Cisplatin | Value |
| This compound | HT-29 (Colon) | Data not available | Data not available | 5-Fluorouracil | Value |
| This compound | PANC-1 (Pancreatic) | Data not available | Data not available | Gemcitabine | Value |
| This compound | Normal Cell Line (e.g., MCF-10A) | Data not available | - | - | - |
IC50 (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound. Selectivity Index (SI): The ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher SI value suggests greater selectivity for cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be employed to generate the comparative data presented above.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, A549, HT-29, PANC-1) and a non-cancerous human cell line (e.g., MCF-10A) would be obtained from a reputable cell bank. Cells would be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and the respective standard drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.
Mandatory Visualization
Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.
Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
In the event that future research elucidates a specific signaling pathway targeted by this compound, a similar diagram could be constructed to illustrate its mechanism of action. For instance, if the compound were found to induce apoptosis via the intrinsic pathway, a diagram detailing the roles of Bcl-2 family proteins, cytochrome c release, and caspase activation would be pertinent.
While a definitive comparison of this compound's efficacy is not currently possible due to a lack of published data, this guide provides a clear roadmap for the necessary research. The generation of quantitative data through standardized experimental protocols, presented in a structured and comparative format, is essential for evaluating its potential as a therapeutic agent. Future studies are warranted to fill the existing knowledge gap and ascertain the true efficacy of this compound relative to current standards of care.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4E-Deacetylchromolaenide 4'-O-acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone, ensuring the safety of laboratory personnel and compliance with regulations.
I. Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Cytotoxicity: May be harmful to cells.
-
Allergenic: May cause allergic skin reactions upon contact.
-
Irritant: May cause skin, eye, and respiratory irritation.
II. Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety during handling and disposal, the following personal protective equipment should be worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential allergic reactions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of solutions containing the compound. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder or creating aerosols. | To prevent inhalation of airborne particles. |
III. Step-by-Step Disposal Procedure
The primary route for the disposal of this compound and contaminated materials is through a licensed chemical waste disposal service, typically involving incineration.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including contaminated gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
3. Storage:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
4. Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Evacuate and Secure the Area:
-
Alert others in the vicinity of the spill.
-
If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Before cleaning the spill, ensure you are wearing the appropriate PPE as outlined in Section II.
3. Spill Cleanup:
-
For solid spills: Carefully cover the spill with an absorbent material, such as a chemical spill pillow or vermiculite. Gently sweep the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills: Absorb the spill with an inert absorbent material (e.g., spill pads, vermiculite). Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
4. Decontamination:
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Wipe the area with a solvent such as 70% ethanol.
-
All materials used for decontamination should be disposed of as hazardous waste.
V. Decontamination of Laboratory Equipment
Glassware and other reusable equipment that have been in contact with this compound must be decontaminated before being returned to general use.
1. Initial Rinse:
-
Rinse the equipment with a suitable solvent in which the compound is soluble (e.g., acetone, ethyl acetate)[4]. Collect this rinse as hazardous liquid waste.
2. Washing:
-
Wash the equipment thoroughly with a laboratory detergent and hot water.
3. Final Rinse:
-
Rinse the equipment with deionized water.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential [mdpi.com]
- 3. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:104736-09-6 | Manufacturer ChemFaces [chemfaces.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
